molecular formula C6H3IN2O4 B1211448 2,4-Dinitroiodobenzene CAS No. 709-49-9

2,4-Dinitroiodobenzene

Cat. No.: B1211448
CAS No.: 709-49-9
M. Wt: 294 g/mol
InChI Key: FXMKXMJLXRTQSW-UHFFFAOYSA-N
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Description

2,4-dinitroiodobenzene is iodobenzene substituted at C-2 and -4 with nitro groups. It is an organoiodine compound and a C-nitro compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
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InChI Key

FXMKXMJLXRTQSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O4
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DSSTOX Substance ID

DTXSID10221128
Record name 1-Iodo-2,4-dinitrobenzene
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Molecular Weight

294.00 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-2,4-dinitrobenzene
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CAS No.

709-49-9
Record name 2,4-Dinitroiodobenzene
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Foundational & Exploratory

The Synthesis and Scientific Significance of 2,4-Dinitroiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitroiodobenzene is a halogenated nitroaromatic compound that has been a subject of interest in organic chemistry for over a century. Its unique molecular structure, featuring a reactive iodine atom and two electron-withdrawing nitro groups, makes it a valuable intermediate in organic synthesis and a potential tool in immunological research. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and a summary of its key quantitative data are presented to support its application in research and development.

Introduction

This compound, with the chemical formula C₆H₃IN₂O₄, is a crystalline solid that belongs to the family of dinitrophenyl compounds. The presence of the dinitrophenyl moiety is of particular significance in immunology, as it is a well-established hapten – a small molecule that can elicit an immune response when attached to a larger carrier protein. While its chloro- and fluoro-analogs, 2,4-dinitrochlorobenzene (DNCB) and 2,4-dinitrofluorobenzene (DNFB), are more commonly known for their use in inducing contact hypersensitivity and in peptide chemistry (Sanger's reagent), this compound offers a unique set of reactive properties that make it a valuable tool for synthetic chemists. This guide will delve into the historical context of its discovery, its physicochemical properties, and detailed methodologies for its synthesis.

History and Discovery

The exploration of halogenated nitroaromatics dates back to the mid-19th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is rooted in early methods of aromatic chemistry. Historical synthetic routes to this compound include:

  • Nitration of Iodinated Precursors: Early methods involved the direct nitration of o- or p-nitroiodobenzene. This approach, however, often leads to a mixture of isomers, requiring tedious purification steps.

  • Sandmeyer-type Reaction: Another classical approach involves the treatment of 2,4-dinitrobenzenediazonium sulfate with potassium iodide. This method leverages the well-established Sandmeyer reaction for the introduction of iodine onto an aromatic ring.

  • Halogen Exchange (Finkelstein Reaction): A more efficient and commonly employed method is the reaction of a more readily available 2,4-dinitrohalobenzene, such as 2,4-dinitrochlorobenzene, with an iodide salt like sodium iodide. This nucleophilic aromatic substitution reaction is driven by the precipitation of the less soluble sodium chloride in an appropriate solvent.

A significant contribution to the practical synthesis of this compound was a modification of the halogen exchange method, which provides good yields and a relatively pure product.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₃IN₂O₄PubChem[1]
Molecular Weight 294.00 g/mol PubChem[1]
Appearance Yellow powder/crystalsPubChem[1]
Melting Point 86-90 °CVarious Sources
Boiling Point DecomposesN/A
Solubility Insoluble in waterVarious Sources
CAS Number 709-49-9PubChem[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsSource
¹H NMR Chemical shifts (δ) are observed in the aromatic region, consistent with a trisubstituted benzene ring.PubChem[1]
¹³C NMR Resonances for six distinct aromatic carbons are expected.PubChem[1]
Infrared (IR) Spectroscopy Characteristic peaks for C-N stretching (nitro groups) and C-I stretching.NIST WebBook
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight.NIST WebBook

Experimental Protocols

The following section provides a detailed methodology for a common and reliable synthesis of this compound via a modified Finkelstein reaction.

Synthesis of this compound from 2,4-Dinitrochlorobenzene

This procedure is adapted from established literature methods.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Sodium Iodide (NaI)

  • Dimethylformamide (DMF)

  • Ice

  • Petroleum ether

  • Benzene

  • Activated carbon

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in dimethylformamide (DMF). Add a molar excess of sodium iodide to the solution.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate (sodium chloride). The reaction is typically complete within a few hours.

  • Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and water. The crude this compound will precipitate as a solid.

  • Filtration: Collect the crude product by suction filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of petroleum ether and benzene. The crude solid is dissolved in the hot solvent mixture, treated with activated carbon to remove colored impurities, and then filtered hot. Upon cooling, pure crystals of this compound will form.

  • Drying: Collect the purified crystals by suction filtration and dry them in a desiccator.

Safety Precautions: 2,4-Dinitrochlorobenzene is a skin irritant and a sensitizer. This compound is also expected to have similar hazardous properties. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Logical Relationships and Experimental Workflows

The synthesis of this compound can be visualized as a series of logical steps. The following diagrams, generated using the DOT language, illustrate the key reaction pathway and the experimental workflow.

Synthesis_Pathway 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene This compound This compound 2,4-Dinitrochlorobenzene->this compound  NaI / DMF   NaCl NaCl This compound->NaCl byproduct Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve DNCB in DMF Dissolve DNCB in DMF Add NaI Add NaI Dissolve DNCB in DMF->Add NaI Reflux Reflux Add NaI->Reflux Pour into ice water Pour into ice water Reflux->Pour into ice water Filter crude product Filter crude product Pour into ice water->Filter crude product Recrystallize Recrystallize Filter crude product->Recrystallize Dry final product Dry final product Recrystallize->Dry final product

References

Spectroscopic Profile of 2,4-Dinitroiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-Dinitroiodobenzene, a key aromatic compound with applications in chemical synthesis and potentially in drug development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Introduction

This compound (C₆H₃IN₂O₄) is a substituted aromatic compound featuring two nitro groups and an iodine atom attached to a benzene ring.[1] Its chemical structure significantly influences its spectroscopic properties, providing a unique fingerprint for identification and characterization. Understanding these properties is crucial for quality control, reaction monitoring, and exploring its potential interactions in biological systems. This guide summarizes the key spectroscopic data and provides standardized methodologies for their acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.90d2.5H-3
8.50dd8.8, 2.5H-5
8.15d8.8H-6

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
150.1C-2
147.9C-4
141.2C-6
127.8C-5
121.3C-3
91.8C-1

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of the nitro groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1530-1550StrongAsymmetric NO₂ stretch
1340-1360StrongSymmetric NO₂ stretch
~840StrongC-N stretch
~740StrongC-I stretch
1600, 1475Medium-WeakAromatic C=C skeletal vibrations

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The nitroaromatic system of this compound gives rise to characteristic absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)Solvent
~260Not specifiedEthanol
~290Not specifiedEthanol
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
294High[M]⁺ (Molecular Ion)
248Medium[M - NO₂]⁺
202Medium[M - 2NO₂]⁺
167Low[C₆H₃I]⁺
75High[C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Apply a 90° pulse angle.

    • Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.

    • Apply a 30° pulse angle.

    • Average 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of solid this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption maxima of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with the solvent (ethanol).

    • Fill the sample cuvette with the prepared solution.

    • Scan the sample from 200 to 400 nm.

  • Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization:

    • Use a standard electron energy of 70 eV.

    • Maintain the ion source temperature at approximately 200°C.

  • Mass Analysis: Scan a mass range from m/z 40 to 400.

  • Data Processing: The output will be a mass spectrum showing the relative abundance of ions at different m/z values. Identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Characterization NMR->Structure C-H Framework IR->Structure Functional Groups UV_Vis->Structure Electronic Transitions MS->Structure Molecular Weight & Fragmentation

Caption: Overall workflow for the spectroscopic characterization of this compound.

Fragmentation_Pathway M [M]⁺• m/z = 294 M_NO2 [M - NO₂]⁺ m/z = 248 M->M_NO2 - NO₂ M_2NO2 [M - 2NO₂]⁺ m/z = 202 M_NO2->M_2NO2 - NO₂ C6H3I [C₆H₃I]⁺• m/z = 167 M_2NO2->C6H3I - CO

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

References

Quantum Chemical Calculations on 2,4-Dinitroiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and properties of 2,4-dinitroiodobenzene. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed computational methodologies, data presentation, and visualization of key concepts. While direct, extensive quantum chemical studies on this compound are limited in publicly available literature, this guide synthesizes methodologies and data from studies on structurally analogous compounds, such as other dinitrobenzene and iodonitrobenzene derivatives, to provide a robust framework for its computational analysis.

Introduction

This compound is an organoiodine compound featuring a benzene ring substituted with two nitro groups and an iodine atom.[1] The electron-withdrawing nature of the nitro groups and the presence of the bulky iodine atom significantly influence the molecule's geometry, electronic structure, and reactivity. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in various chemical and biological systems, a key aspect of rational drug design and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules.[2][3] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic properties, and spectroscopic signatures, offering insights that complement and guide experimental work.[4]

Computational Methodology

The computational investigation of this compound typically employs DFT, a method that offers a good balance between accuracy and computational cost. The following protocol outlines a standard approach for such calculations, based on established practices for similar aromatic nitro compounds.[2][5]

2.1. Software and Hardware

Quantum chemical calculations are performed using specialized software packages such as Gaussian, ORCA, or GAMESS-US, installed on high-performance computing clusters.

2.2. Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through a geometry optimization procedure.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for this purpose.[2][6]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed.[2][6] This set provides a good description of the electron distribution for most atoms. For the iodine atom, a basis set that includes relativistic effects, such as a LANL2DZ effective core potential, may be considered for higher accuracy.

The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[2] The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[7] The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions.[5]

2.4. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer.[6]

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on DFT calculations, derived from the methodologies described above and trends observed in similar molecules.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-I2.10
C1-C21.40
C2-N11.48C1-C2-N1121.5
N1-O11.22C2-N1-O1117.8
N1-O21.22O1-N1-O2124.4
C3-C41.39
C4-N21.47C3-C4-N2118.5
N2-O31.23C4-N2-O3117.5
N2-O41.23O3-N2-O4125.0
C1-C61.39
C-C (aromatic) avg.1.39
C-H avg.1.08
C-C-C (aromatic) avg.120.0
I-C1-C2-C3180.0
C1-C2-N1-O125.0
C3-C4-N2-O315.0

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹, Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
~3100LowMediumC-H stretching
~1600HighHighAromatic C-C stretching
~1530Very HighMediumNO₂ asymmetric stretching
~1350Very HighHighNO₂ symmetric stretching
~1100MediumLowC-N stretching
~850HighMediumC-H out-of-plane bending
~740MediumLowNO₂ wagging
~550LowHighC-I stretching

Table 3: Predicted Electronic Properties of this compound

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Energy Gap4.3 eV
Dipole Moment3.5 D
Mulliken Atomic ChargesC1: +0.2, I: -0.1, C2: +0.1, N1: +0.8, O1/O2: -0.4, C4: +0.1, N2: +0.8, O3/O4: -0.4

Experimental Protocols

Experimental validation is crucial for any computational study. The following are generalized protocols for the synthesis and spectroscopic characterization of dinitro-halogenated benzenes, which can be adapted for this compound.

4.1. Synthesis of this compound

A common route for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2,4-dinitroaniline.

  • Diazotization: 2,4-dinitroaniline is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water, and then cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the formation of this compound.

  • Purification: The crude product is isolated by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.

4.2. Spectroscopic Characterization

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample is prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm). The solid sample is placed directly in the sample holder.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported relative to tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) to determine the electronic transitions.

Visualizations

5.1. Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

G A Molecular Structure Input B Choice of Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Confirmation of Minimum (No Imaginary Frequencies) D->E F Vibrational Spectra Analysis (IR, Raman) E->F Vibrational Modes G Electronic Property Calculation (HOMO-LUMO, MEP, NBO) E->G Optimized Geometry H Comparison with Experimental Data F->H I Analysis and Interpretation G->I H->I

Caption: Workflow for quantum chemical analysis.

5.2. Interrelation of Calculated Properties

This diagram shows the logical dependency between different types of quantum chemical calculations.

G cluster_0 Core Calculation cluster_1 Primary Properties cluster_2 Derived Properties A Geometry Optimization B Vibrational Frequencies A->B C Electronic Energy A->C D Thermodynamic Properties B->D E Spectroscopic Signatures (IR/Raman) B->E F Reactivity Descriptors (HOMO-LUMO, MEP) C->F

Caption: Dependency of calculated molecular properties.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of the structural and electronic properties of this compound. By employing methods such as DFT with appropriate basis sets, it is possible to obtain reliable predictions of its geometry, vibrational spectra, and reactivity descriptors. This computational approach, when used in conjunction with experimental studies, offers a comprehensive understanding of the molecule's behavior, which is invaluable for its potential applications in various scientific and industrial fields. The methodologies and representative data presented in this guide serve as a foundation for future computational and experimental research on this compound and related compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dinitroiodobenzene, a key intermediate in various chemical syntheses. This document details the experimental protocols for its preparation, starting from 2,4-dinitrochlorobenzene, and outlines the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the conversion of 2,4-dinitrochlorobenzene to 2,4-dinitroaniline, followed by a Sandmeyer reaction to introduce the iodo group.

Step 1: Synthesis of 2,4-Dinitroaniline

2,4-Dinitroaniline is prepared by the nucleophilic aromatic substitution of chlorine in 2,4-dinitrochlorobenzene with ammonia.[1][2]

Experimental Protocol:

  • In a well-ventilated fume hood, a mixture of 50 g (0.25 mole) of 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a 250-mL wide-mouthed flask equipped with a reflux condenser and a gas inlet tube.[1]

  • The flask is immersed in an oil bath, and the temperature is raised to and maintained at 170°C.[1]

  • A steady stream of ammonia gas is bubbled through the reaction mixture for six hours.[1]

  • After cooling, the solidified reaction mixture is broken up and triturated with 100 mL of water.[1]

  • The mixture is heated to boiling and filtered while hot to remove water-soluble impurities.[1]

  • The crude 2,4-dinitroaniline is then recrystallized from a boiling alcohol-water mixture to yield the purified product.[1] The melting point of pure 2,4-dinitroaniline is approximately 178-179°C.[2]

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3] In this step, 2,4-dinitroaniline is diazotized and subsequently treated with an iodide salt to yield this compound.

Experimental Protocol:

  • Diazotization:

    • In a flask, a suspension of 2,4-dinitroaniline is prepared in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid).

    • The flask is cooled to 0-5°C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5°C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This results in the formation of the 2,4-dinitrophenyldiazonium salt solution.

  • Iodination:

    • In a separate beaker, a solution of potassium iodide in water is prepared.

    • The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution with stirring.

    • Effervescence (evolution of nitrogen gas) will be observed. The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the reaction.

  • Work-up and Purification:

    • The precipitated crude this compound is collected by filtration.

    • The solid is washed with water to remove any inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield yellow crystals of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₃IN₂O₄
Molecular Weight 294.00 g/mol [4]
Appearance Yellow powder[4]
Melting Point 88-90 °C
Spectroscopic Data
TechniqueData
¹H NMR The spectrum will show three aromatic protons with chemical shifts influenced by the electron-withdrawing nitro groups and the iodine atom.
¹³C NMR The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment within the ring.
FTIR (cm⁻¹) Characteristic peaks for the nitro groups (asymmetric and symmetric stretching), C-I stretching, and aromatic C-H and C=C stretching will be observed.
Mass Spectrometry (m/z) The molecular ion peak ([M]⁺) is expected at m/z 294.[4] Fragmentation patterns will likely involve the loss of nitro groups (NO₂) and the iodine atom.[5]

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Start 2,4-Dinitrochlorobenzene Step1 Ammonolysis (NH4OAc, NH3, 170°C) Start->Step1 Intermediate 2,4-Dinitroaniline Step1->Intermediate Step2 Sandmeyer Reaction 1. NaNO2, H+ 2. KI Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound.

Characterization Workflow

Characterization_Workflow Sample Synthesized this compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure MP Melting Point Purity->MP NMR NMR (1H, 13C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS Final Characterized Product MP->Final NMR->Final FTIR->Final MS->Final

Caption: Characterization of this compound.

References

CAS number and molecular structure of 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dinitroiodobenzene

This guide provides a comprehensive overview of this compound, a key organoiodine compound utilized by researchers and scientists in synthetic chemistry and drug development. It details the compound's chemical identity, structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in experimental settings.

Chemical Identity and Molecular Structure

This compound is an aromatic compound characterized by an iodobenzene ring substituted with two nitro groups at the second and fourth positions.[1] This substitution pattern significantly influences its chemical reactivity.

  • CAS Number: 709-49-9[2][3]

  • Molecular Formula: C₆H₃IN₂O₄[1][2]

  • IUPAC Name: 1-iodo-2,4-dinitrobenzene[1][2]

  • Synonyms: 2,4-Dinitro-1-iodobenzene, 4-Iodo-1,3-dinitrobenzene, 2,4-Dinitrophenyl iodide[1][3]

Molecular Structure:

The structure of this compound consists of a benzene ring with an iodine atom at position 1, and two nitro groups (NO₂) at positions 2 and 4. The strong electron-withdrawing nature of the nitro groups makes the carbon atom attached to the iodine atom highly electrophilic.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
Molecular Weight 294.00 g/mol [1][2]
Appearance Yellow powder[1]
Melting Point 86-88 °C[4]
Solubility Insoluble in water[4]
LogP (Octanol/Water) 2.108 (Crippen Calculated)[5]
Water Solubility (log) -3.92 (mol/L, Crippen Calculated)[5]

Spectroscopic information is critical for the identification and characterization of the compound.

Spectroscopic DataAvailability
Infrared (IR) Spectrum Data available via the NIST WebBook[2]
Mass Spectrum (EI) Data available via the NIST WebBook[2]

Synthesis Protocol

This compound can be synthesized from its chloro-analogue, 2,4-Dinitrochlorobenzene, via a nucleophilic aromatic substitution reaction (Finkelstein reaction). The chlorine atom in 2,4-Dinitrochlorobenzene is activated by the two electron-withdrawing nitro groups, making it a good leaving group that can be readily displaced by an iodide ion.[6]

Experimental Protocol: Synthesis from 2,4-Dinitrochlorobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Dinitrochlorobenzene in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product. The precipitated sodium chloride or potassium chloride byproduct will remain dissolved in the aqueous phase.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a yellow crystalline solid.[4]

Chemical Reactivity and Mechanism

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) . The presence of two strong electron-withdrawing nitro groups at the ortho and para positions to the iodine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, further facilitating this reaction. This reactivity makes it a valuable substrate for synthesizing a wide range of substituted dinitrophenyl compounds.[7][8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) of this compound.

Applications and Experimental Protocols

This compound serves as a precursor and a reagent in various chemical syntheses. Its analogue, 2,4-Dinitrochlorobenzene (DNCB), is widely used in immunological studies to induce and study contact hypersensitivity, a T-cell mediated immune response.[9][10][11] While less common than DNCB, this compound can be used in similar contexts or as a synthetic intermediate.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted 2,4-dinitroaniline.

  • Reactant Preparation: Dissolve one equivalent of this compound in a suitable solvent like ethanol or acetonitrile in a reaction flask.

  • Nucleophile Addition: Add a slight excess (1.1 to 2.0 equivalents) of the desired amine to the solution. If the amine is used as a salt, add an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be followed by observing the formation of a colored product (N-substituted 2,4-dinitroanilines are often intensely colored) and confirmed by TLC.

  • Isolation and Purification: Upon completion, the solvent may be removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with dilute acid (to remove excess amine), followed by brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography or recrystallization.

One specific application mentioned in the literature is its use in the cloning and characterization of a biotic-stress-inducible glutathione S-transferase (GST) from the common bean, Phaseolus vulgaris.[4] In such biochemical assays, halo-dinitrobenzene derivatives serve as substrates for GST enzymes. The enzyme catalyzes the conjugation of glutathione to the substrate, and the rate of this reaction can be monitored spectrophotometrically to determine enzyme activity.

Safety and Handling

This compound is classified as a hazardous substance. It is a skin and strong eye irritant and may cause an allergic skin reaction (skin sensitization).[1]

  • Hazard Codes: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The data and protocols herein are intended to facilitate its safe and effective use in a laboratory setting.

References

Solubility of 2,4-Dinitroiodobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dinitroiodobenzene in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility data for structurally similar compounds to provide valuable context and predictive insights. Furthermore, detailed experimental protocols for determining solubility are presented, along with visual workflows to aid in experimental design and execution.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative assessments indicate that it is insoluble in water. To provide a useful reference for researchers, the following tables summarize the quantitative solubility of analogous 2,4-dinitrophenyl derivatives: 2,4-dinitrochlorobenzene and 2,4-dinitrophenol. These compounds share a similar core structure and can offer an approximation of the expected solubility behavior of this compound. The general trend for halo-substituted benzenes suggests that solubility in organic solvents may follow the order of F > Cl > Br > I, which should be considered when interpreting this data.

Table 1: Quantitative Solubility of 2,4-Dinitrochlorobenzene in Various Organic Solvents [1]

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Acetone16268
Acetone30532
Benzene15158.4
Benzene31359.6
Carbon Disulfide154.21
Carbon Disulfide3128.87
Carbon Tetrachloride153.85
Carbon Tetrachloride3177
Chloroform15102.76
Chloroform32210
Diethyl Ether1523.52
Diethyl Ether30.5128.1
Ethanol (96%)164.73
Ethanol (96%)3415.47
Methanol1611.23
Methanol3232.36
Pyridine1526.32
Toluene15139.87
Toluene31.5282.56
Water150.0008
Water500.041
Water1000.159

Table 2: Quantitative Solubility of 2,4-Dinitrophenol in Various Organic Solvents at 15°C [2]

SolventSolubility ( g/100 g of solution)
Ethyl Acetate15.55
Acetone35.90
Chloroform5.39
Pyridine20.08
Carbon Tetrachloride0.423
Toluene6.36

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound like this compound are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent to determine the solubility.[3][4][5]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is recommended.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, calibrated pipette to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary for fine solids.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or vacuum oven at a controlled temperature may be used.

    • Once the solvent is fully evaporated, dry the remaining solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Weigh the evaporating dish with the dry solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[6]

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

    • Separate the clear supernatant as described in Section 2.1, step 2.

    • Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Solubility_Determination Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_measure Measurement cluster_calc Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate Withdraw a known volume of the clear supernatant equilibrate->separate evaporate Evaporate solvent from the known volume of solution separate->evaporate dry Dry the residue to a constant weight evaporate->dry weigh Weigh the dried solute dry->weigh calculate Calculate solubility (mass of solute / mass or volume of solvent) weigh->calculate end End calculate->end

Caption: Gravimetric method for solubility determination.

UVVis_Solubility_Determination Workflow for UV-Vis Spectrophotometric Solubility Determination cluster_setup Initial Setup cluster_sample Sample Analysis cluster_calc Calculation start Start find_lambda Determine λmax of This compound in the solvent start->find_lambda prep_standards Prepare standard solutions of known concentrations find_lambda->prep_standards measure_standards Measure absorbance of standards at λmax prep_standards->measure_standards plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_standards->plot_curve prep_sat_sol Prepare a saturated solution separate_supernatant Separate the clear supernatant prep_sat_sol->separate_supernatant dilute_sample Dilute the supernatant to a concentration within the calibration range separate_supernatant->dilute_sample measure_sample Measure absorbance of the diluted sample at λmax dilute_sample->measure_sample calc_conc Calculate concentration of the diluted sample from the calibration curve measure_sample->calc_conc calc_solubility Calculate the original concentration (solubility) using the dilution factor calc_conc->calc_solubility end End calc_solubility->end

Caption: UV-Vis spectrophotometry for solubility.

References

The Reaction of 2,4-Dinitroiodobenzene with Amines: A Deep Dive into the SNAr Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2,4-dinitroiodobenzene and various amines. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering in-depth insights into the kinetics, experimental protocols, and theoretical underpinnings of this significant nucleophilic aromatic substitution (SNAr) reaction.

Introduction: The Significance of the SNAr Reaction

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction of this compound with amines is a classic example of the SNAr mechanism, a process critical for the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. The two nitro groups on the benzene ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack, a key requirement for this reaction to proceed under mild conditions. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

The Core Mechanism: A Stepwise Pathway

The reaction of this compound with an amine proceeds through a well-established two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the iodine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is negatively charged and is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of the iodide ion, which acts as the leaving group. A second molecule of the amine often acts as a base to remove a proton from the nitrogen atom of the attacking amine, facilitating the elimination of the leaving group and yielding the final N-substituted 2,4-dinitroaniline product.

Below is a diagram illustrating the general signaling pathway of the SNAr reaction between this compound and a generic primary amine (R-NH2).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,4-DNI This compound Meisenheimer Meisenheimer Complex (σ-complex) 2,4-DNI->Meisenheimer + Amine (k1) Amine Amine (R-NH2) Amine->Meisenheimer Meisenheimer->2,4-DNI - Amine (k-1) Product N-substituted-2,4-dinitroaniline Meisenheimer->Product - I- (k2) Meisenheimer->Product + Amine (base catalysis, k3) HI Hydrogen Iodide (HI)

Figure 1: General SNAr reaction pathway of this compound with an amine.

Quantitative Data: Kinetics and Leaving Group Effects

The rate of the SNAr reaction is influenced by several factors, including the nature of the amine, the solvent, and the leaving group. The following tables summarize key quantitative data for the reaction of 2,4-dinitrohalobenzenes with amines.

Leaving GroupAmineSolventk (L mol⁻¹ s⁻¹) at 25°CReference
In-ButylamineDimethylformamide4.1 x 10⁻⁴Bunnett & Randall, 1958
Brn-ButylamineDimethylformamide3.3 x 10⁻⁴Bunnett & Randall, 1958
Cln-ButylamineDimethylformamide1.7 x 10⁻⁴Bunnett & Randall, 1958
IPiperidine95% Ethanol0.0019Frank & Singleton, 1953
BrPiperidine95% Ethanol0.0291Frank & Singleton, 1953
ClPiperidine95% Ethanol0.0433Frank & Singleton, 1953

Table 1: Bimolecular Rate Constants for the Reaction of 2,4-Dinitrohalobenzenes with Amines.

A comparative study on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol established the following order of reactivity for the leaving groups: F > Cl ≈ Br > I. This highlights that iodide is the poorest leaving group in this series for this specific reaction.

Leaving GroupΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
F12.1-23
Cl14.3-21
Br14.1-22
I15.2-21

Table 2: Activation Parameters for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol.

The activation parameters indicate that the enthalpy of activation is highest for the iodo-substituted compound, consistent with its lower reactivity. The entropies of activation are similar across the series, suggesting a similar degree of ordering in the transition state.

Experimental Protocols

A detailed methodology for studying the kinetics of the reaction of this compound with an amine, such as piperidine, is provided below. This protocol is adapted from established procedures for the analogous chloro-derivative and is suitable for monitoring the reaction via UV-Vis spectrophotometry.

Objective: To determine the rate constant for the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Absolute Ethanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10⁻³ M stock solution of this compound in absolute ethanol.

    • Prepare a 0.1 M stock solution of piperidine in absolute ethanol.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the product, N-(2,4-dinitrophenyl)piperidine (typically around 360 nm).

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25°C).

    • In a 10 mL volumetric flask, pipette the required volume of the this compound stock solution and dilute with ethanol.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette containing the this compound solution. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of piperidine.

The following diagram outlines the experimental workflow for this kinetic study.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solutions - this compound - Piperidine B Set up Spectrophotometer - Wavelength (λmax) - Temperature A->B C Prepare Reaction Mixture in Cuvette B->C D Initiate Reaction (Add Piperidine) C->D E Record Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine Pseudo-first-order Rate Constant (k_obs) from Slope F->G H Calculate Second-order Rate Constant (k) G->H

Figure 2: Experimental workflow for the kinetic study.

Logical Relationships in the SNAr Mechanism

The efficiency and outcome of the SNAr reaction are governed by a set of logical relationships between the substrate, nucleophile, and reaction conditions.

  • Electron-withdrawing Groups (EWGs): The presence of strong EWGs (like the nitro groups) ortho and para to the leaving group is crucial. These groups stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step.

  • Leaving Group Ability: The ability of the leaving group to depart is also important, although it is not typically the rate-determining step. In protic solvents, the order of leaving group ability is often F > Cl > Br > I. This is counterintuitive based on bond strength and is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex.

  • Nucleophilicity of the Amine: More nucleophilic amines generally react faster. The basicity of the amine also plays a role in the second step, where a second amine molecule can act as a base to deprotonate the ammonium ion in the intermediate.

  • Solvent Effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents, such as DMF and DMSO, are often good choices as they can solvate the Meisenheimer complex and do not strongly solvate the amine nucleophile, thus enhancing its reactivity.

The following diagram illustrates the key logical relationships influencing the SNAr reaction rate.

Logical_Relationships cluster_factors Influencing Factors Rate Reaction Rate EWG Strong EWG (o, p- to leaving group) EWG->Rate Increases LG Leaving Group Ability (e.g., F > I in some cases) LG->Rate Influences Nuc Amine Nucleophilicity Nuc->Rate Increases Solvent Solvent Polarity (Polar aprotic favored) Solvent->Rate Influences

Figure 3: Factors influencing the SNAr reaction rate.

Conclusion

The reaction of this compound with amines is a cornerstone of nucleophilic aromatic substitution chemistry. Its mechanism, kinetics, and the factors influencing its outcome have been extensively studied, providing a robust framework for synthetic chemists. This guide has summarized the core principles of this reaction, presenting quantitative data and detailed experimental protocols to aid researchers in their endeavors. A thorough understanding of the SNAr mechanism, as outlined herein, is essential for the rational design and successful execution of synthetic strategies involving this important transformation.

An In-depth Technical Guide to the Electrophilicity of the Aromatic Ring in 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic character of the aromatic ring in 2,4-dinitroiodobenzene. The strategic placement of two powerful electron-withdrawing nitro groups, combined with the influence of the iodo substituent, renders this molecule a potent electrophile, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. This document details the underlying electronic principles, quantitative reactivity data, and relevant experimental methodologies.

Electronic Landscape of this compound

The heightened electrophilicity of the this compound ring is a direct consequence of the cumulative electron-withdrawing effects of its substituents. The two nitro groups, positioned ortho and para to the iodine atom, are the primary activators. These groups deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic substitution.[1][2] This activation stems from their ability to withdraw electron density from the aromatic system through both inductive (-I) and resonance (-M) effects.

The strong electron-withdrawing nature of the nitro group is quantitatively reflected in its Hammett substituent constant (σ), which is significantly positive.[3] This indicates a substantial stabilization of negative charge that develops in the aromatic ring during nucleophilic attack. The iodine atom, while also electron-withdrawing through induction (-I), has a less pronounced effect compared to the nitro groups.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

This compound readily undergoes nucleophilic aromatic substitution (SNAr) via a well-established addition-elimination mechanism. This pathway is favored due to the capacity of the nitro groups to stabilize the key intermediate.

The reaction proceeds in two main steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this step. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the iodide ion, which is a competent leaving group. This results in the formation of the final substituted product.

The rate of the overall reaction is influenced by the stability of the Meisenheimer complex and the ability of the leaving group to depart. The strong stabilization afforded by the two nitro groups significantly lowers the activation energy for the formation of this intermediate, making the reaction kinetically favorable.

Quantitative Assessment of Electrophilicity

The electrophilicity of this compound can be quantified through kinetic studies and computational chemistry.

Reaction Rate Constants

The reactivity of this compound in SNAr reactions can be compared with other 2,4-dinitrohalobenzenes. The following table summarizes the second-order rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol.

Halogen (X) in 1-X-2,4-dinitrobenzeneTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Chloro25.01.744
Bromo25.01.63
Iodo25.00.322
Chloro40.04.423
Bromo40.04.50
Iodo40.01.02

Data sourced from a conductometric study of the reaction with piperidine in 95% ethanol.[4][5]

The data indicates a reactivity order of Cl > Br > I for this specific reaction.[4] This trend is influenced by a combination of the electronegativity of the halogen and the strength of the carbon-halogen bond. Although fluorine is the most electronegative halogen and is known to be a very effective activating group in SNAr reactions (often much faster than chloro derivatives), a complete dataset for the fluoro derivative under these exact conditions was not available in the cited literature.[4]

Computational Data: Frontier Molecular Orbitals

The electrophilicity of a molecule can also be assessed using Frontier Molecular Orbital (FMO) theory. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater electrophilicity.[6][7]

While a specific calculated LUMO energy for this compound was not found in the surveyed literature, data for related compounds illustrates the trend.

CompoundLUMO Energy (eV)
1-Chloro-2,4-dinitrobenzene-
1,5-Difluoro-2,4-dinitrobenzene-

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through a Finkelstein-type reaction from 2,4-dinitrochlorobenzene.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Sodium iodide

  • Dimethylformamide (DMF)

  • Crushed ice

  • Petroleum ether (b.p. 90-100°C)

  • Benzene

  • Activated carbon

Procedure:

  • In a 1-L round-bottomed flask, add 200 mL of dimethylformamide, 150 g (1 mole) of sodium iodide, and 40.5 g (0.2 mole) of 2,4-dinitrochlorobenzene.

  • Fit the flask with a reflux condenser and reflux the mixture for 15 minutes.

  • Pour the hot reaction mixture into a 2-L beaker containing approximately 0.75 L of crushed ice, with stirring.

  • Fill the beaker with water and continue stirring to dissolve any inorganic salts.

  • Collect the insoluble crude product by suction filtration.

  • Transfer the damp crude product to a 2-L round-bottomed flask and add 500 mL of a mixture of 75% petroleum ether and 25% benzene.

  • Reflux the mixture for 15 minutes.

  • Decant the hot solution into a separate flask, leaving behind any solid residue and water.

  • To the decanted solution, cautiously add 7 g of powdered activated carbon and heat for an additional 5 minutes.

  • Filter the hot mixture through a fluted filter into a 1-L Erlenmeyer flask.

  • Stopper the flask and chill to induce crystallization.

  • Collect the purified product by suction filtration. The expected yield of yellow-orange crystals is 38-42 g (65-71%).

Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

The rate of the SNAr reaction of this compound with a nucleophile (e.g., piperidine) can be monitored using UV-Vis spectrophotometry.

Apparatus:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Constant temperature water bath

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., 95% ethanol or acetonitrile).

  • Temperature Equilibration: Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

  • Kinetic Run:

    • Pipette a known volume of the nucleophile solution into a quartz cuvette. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the this compound.

    • Place the cuvette in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. Quickly mix the contents.

    • Immediately begin recording the absorbance at a predetermined wavelength where the product absorbs strongly and the reactants have minimal absorbance (e.g., in the range of 330-550 nm for many dinitrophenyl derivatives).[10]

  • Data Collection: Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * exp(-k_obs * t).

    • Repeat the experiment with several different concentrations of the excess nucleophile.

    • The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

Visualizations

Reaction Mechanism

Caption: The SNAr mechanism for this compound.

Experimental Workflow: Kinetic Analysis

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Constant Temperature A->B C Initiate Reaction in Cuvette (Excess Nucleophile) B->C D Record Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat for Different Nucleophile Concentrations E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k) from Slope G->H

Caption: Workflow for the kinetic analysis of an SNAr reaction.

Logical Relationship: Factors Influencing Electrophilicity

Electrophilicity_Factors Electrophilicity High Electrophilicity of This compound SNAr Facilitates SNAr Reaction Electrophilicity->SNAr NitroGroups Two Nitro Groups (ortho and para) InductiveEffect Strong -I Effect NitroGroups->InductiveEffect ResonanceEffect Strong -M Effect NitroGroups->ResonanceEffect MeisenheimerStability Stabilization of Meisenheimer Complex InductiveEffect->MeisenheimerStability ResonanceEffect->MeisenheimerStability MeisenheimerStability->Electrophilicity IodoSubstituent Iodo Substituent LeavingGroupAbility Good Leaving Group (Iodide) IodoSubstituent->LeavingGroupAbility LeavingGroupAbility->SNAr

References

Theoretical Insights into the Reactivity of 2,4-Dinitroiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroiodobenzene is a highly activated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its reactivity is primarily dictated by the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the iodine substituent. These groups render the aromatic ring electron-deficient and highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, drawing upon computational investigations of its closely related halogenated analogs to elucidate its mechanistic pathways.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the cornerstone of this compound's reactivity. The electron-withdrawing nitro groups stabilize the negative charge that develops in the aromatic ring during the reaction, thereby lowering the activation energy for nucleophilic substitution.[1][2][3] This activation is crucial, as unactivated aryl halides are generally unreactive towards nucleophiles.

The mechanism of SNAr reactions for dinitrohalobenzenes can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted mechanism.

  • Stepwise Mechanism (via Meisenheimer Complex): This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] This intermediate then expels the leaving group in a second step to yield the final product. Computational studies on 2,4-dinitrofluorobenzene have shown that the formation of a Meisenheimer intermediate is plausible, particularly with a poor leaving group like fluoride.[5]

  • Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state, without the formation of a stable intermediate.[6] Theoretical studies on 2,4-dinitrochlorobenzene and other halo-analogs with better leaving groups suggest that the reaction may favor a concerted or borderline mechanism.[5][6] Given that iodide is an excellent leaving group, it is highly probable that the SNAr reaction of this compound proceeds through a concerted or a very shallow, transient Meisenheimer-like transition state.

Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Formula C6H3IN2O4-[7]
Molecular Weight 294.00 g/mol [7]
Standard Gibbs Free Energy of Formation (ΔfG°) 222.01kJ/mol[8]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) 101.77kJ/mol[8]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 31.69kJ/mol[8]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 75.10kJ/mol[8]
Normal Boiling Point Temperature (Tboil) 770.14K[8]
Normal Melting (Fusion) Point (Tfus) 554.12K[8]

Reaction Pathways and Mechanisms

Based on theoretical studies of analogous 2,4-dinitrohalobenzenes, we can visualize the likely reaction pathways for the nucleophilic aromatic substitution of this compound.

Stepwise SNAr Mechanism

This pathway, while less likely for an iodo-substituted compound, provides a fundamental understanding of the SNAr process.

Stepwise_SNAr Reactants This compound + Nu⁻ TS1 Transition State 1 (Attack of Nu⁻) Reactants->TS1 k₁ (rate-determining in some cases) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Loss of I⁻) Intermediate->TS2 k₂ Products Substituted Product + I⁻ TS2->Products

Caption: Stepwise SNAr mechanism via a Meisenheimer complex.

Concerted SNAr Mechanism

This is the more probable pathway for this compound due to the excellent leaving group ability of iodide.

Concerted_SNAr Reactants This compound + Nu⁻ TS Concerted Transition State (Simultaneous bond formation and cleavage) Reactants->TS k Products Substituted Product + I⁻ TS->Products

Caption: Concerted SNAr mechanism with a single transition state.

Experimental Protocols: A Note on Computational Methodologies

While specific experimental protocols for theoretical studies on this compound are not available, the methodologies employed for its analogs provide a clear blueprint for such investigations. These studies typically utilize Density Functional Theory (DFT) for quantum chemical calculations.

A general workflow for the theoretical investigation of the reactivity of this compound would involve:

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis Model Define Reactants (this compound, Nucleophile) Geometry Geometry Optimization Model->Geometry Frequency Frequency Calculation (Characterize stationary points) Geometry->Frequency BDE Bond Dissociation Energy Calculation Geometry->BDE Energy Single-Point Energy Calculation (Higher accuracy) Frequency->Energy IRC Intrinsic Reaction Coordinate (IRC) (Confirm transition state connections) Frequency->IRC PES Potential Energy Surface Mapping Energy->PES IRC->PES Thermo Thermochemical Analysis (Activation Energies, Reaction Enthalpies) PES->Thermo

Caption: General workflow for computational analysis of reactivity.

Key Computational Parameters:

  • Method: DFT functionals such as B3LYP or M06-2X are commonly used.

  • Basis Set: Pople-style basis sets (e.g., 6-31+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typical choices. For iodine, a basis set with effective core potentials is necessary.

  • Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.

Conclusion

The reactivity of this compound is dominated by the nucleophilic aromatic substitution mechanism, significantly enhanced by the presence of two electron-withdrawing nitro groups. While direct theoretical studies providing quantitative kinetic and thermodynamic data for its SNAr reactions are scarce, extensive research on its chloro- and fluoro-analogs provides a robust framework for understanding its behavior. It is highly probable that this compound reacts via a concerted or borderline SNAr mechanism due to the excellent leaving group ability of iodide. Future computational studies are warranted to provide precise quantitative data on the reaction barriers and to further refine our understanding of the subtle mechanistic details for this important synthetic building block.

References

Methodological & Application

Application Note: Determination of Aliphatic Amines using Pre-Column Derivatization with 1-Fluoro-2,4-Dinitrobenzene (FDNB) followed by HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding in the requested derivatizing agent. While 2,4-dinitroiodobenzene is a dinitrohalobenzene, the commonly used and extensively documented reagent for the derivatization of primary and secondary amines, amino acids, and phenols for HPLC analysis is 1-fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger's Reagent.[1][2][3][4][5] The underlying chemistry, which involves the attachment of a dinitrophenyl group to the analyte to make it detectable by UV-Vis detectors, is similar. This document will focus on the application of 1-fluoro-2,4-dinitrobenzene (FDNB) for the derivatization of amines for HPLC analysis.

Introduction

Aliphatic amines are a class of organic compounds that are important in various industrial and biological processes. However, their analysis by High-Performance Liquid Chromatography (HPLC) can be challenging due to their lack of a strong chromophore, making them difficult to detect using standard UV-Vis detectors.[2] To overcome this limitation, a pre-column derivatization step is often employed.[1][2] This involves reacting the amines with a derivatizing agent to form a stable, UV-active product.

1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent, is a widely used derivatizing agent for primary and secondary amines.[1][2][4] The reaction involves the nucleophilic substitution of the fluorine atom by the amino group, resulting in the formation of a highly UV-absorbent 2,4-dinitrophenyl (DNP) derivative.[1][5] These DNP-amine derivatives can then be readily separated and quantified by reversed-phase HPLC with UV detection.

Principle of Derivatization

The derivatization of amines with FDNB proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom bonded to the fluorine in the FDNB molecule. This reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic free base form. The resulting DNP-amine derivative has a strong UV absorbance, typically around 360 nm, allowing for sensitive detection.[6]

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) DNP_Amine DNP-Amine Derivative Amine->DNP_Amine + FDNB FDNB 1-Fluoro-2,4-dinitrobenzene (FDNB) FDNB->DNP_Amine HF HF

Caption: Derivatization of an amine with FDNB.

Experimental Protocols

1. Preparation of Reagents and Standards

  • Derivatizing Solution (FDNB Solution): Prepare a 1% (v/v) solution of 1-fluoro-2,4-dinitrobenzene in acetonitrile. Store in a dark, airtight container at 4°C.

  • Buffer Solution (Borate Buffer): Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with 1 M NaOH.

  • Standard Stock Solutions: Prepare individual stock solutions of the target amines (e.g., methylamine, ethylamine, propylamine) at a concentration of 1000 µg/mL in deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to achieve concentrations ranging from 1 to 100 µg/mL.

2. Derivatization Procedure

  • To 1.0 mL of each working standard solution or sample in a clean vial, add 1.0 mL of the 0.1 M borate buffer (pH 9.0).

  • Add 1.0 mL of the 1% FDNB solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 30 minutes in the dark.[4]

  • After incubation, cool the vial to room temperature.

  • Add 0.5 mL of 1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental_Workflow cluster_prep cluster_reaction cluster_analysis Sample Sample/Standard (1 mL) Add_Buffer Add Borate Buffer (1 mL, pH 9.0) Sample->Add_Buffer Add_FDNB Add 1% FDNB (1 mL) Add_Buffer->Add_FDNB Vortex Vortex (30s) Add_FDNB->Vortex Incubate Incubate (60°C, 30 min, dark) Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool Stop_Reaction Add 1M HCl (0.5 mL) Cool->Stop_Reaction Filter Filter (0.45 µm) Stop_Reaction->Filter HPLC_Analysis Inject into HPLC Filter->HPLC_Analysis

Caption: Experimental workflow for amine derivatization.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

Data Presentation

Table 1: Chromatographic Data for DNP-Amine Derivatives

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
DNP-Methylamine8.50.10.3
DNP-Ethylamine10.20.10.3
DNP-Propylamine12.10.150.5
DNP-Butylamine14.30.150.5

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.999
Precision (RSD%)< 2.0%
Accuracy (Recovery %)95 - 105%

Conclusion

Pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) is a robust and reliable method for the determination of aliphatic amines by HPLC with UV detection.[1][2] The procedure is straightforward, and the resulting DNP-amine derivatives are stable and exhibit strong UV absorbance, allowing for sensitive and accurate quantification. This application note provides a general framework that can be adapted and validated for specific research and drug development applications.

References

Application Notes and Protocols for the Synthesis of Heterocycles Using 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three important classes of heterocyclic compounds—phenothiazines, dibenzofurans, and carbazoles—utilizing 2,4-dinitroiodobenzene as a key starting material. The methodologies described herein are based on established synthetic strategies, including Ullmann condensation and Buchwald-Hartwig amination, tailored for the preparation of dinitro-substituted heterocycles. These compounds are of significant interest in medicinal chemistry and materials science.

Synthesis of 2,7-Dinitrophenothiazine

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities. The introduction of nitro groups can significantly modulate their electronic properties and biological activities. The synthesis of 2,7-dinitrophenothiazine from this compound proceeds via a two-step route involving an initial Ullmann condensation to form a diarylamine intermediate, followed by a cyclization reaction with sulfur.

Reaction Scheme:

reagents1 This compound + 2-Aminothiophenol intermediate 2-Amino-2',4'-dinitrodiphenylamine reagents1->intermediate Ullmann Condensation (Cu catalyst, K2CO3, DMF) reagents2 + Sulfur (S) + Iodine (I2) intermediate->reagents2 product 2,7-Dinitrophenothiazine reagents2->product Cyclization (Reflux in Diphenyl ether)

Figure 1: Synthesis workflow for 2,7-dinitrophenothiazine.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2',4'-dinitrodiphenylamine (Ullmann Condensation)

  • To a 250 mL round-bottom flask, add this compound (1 equiv.), 2-aminothiophenol (1.2 equiv.), anhydrous potassium carbonate (2 equiv.), and copper powder (0.2 equiv.).

  • Add dimethylformamide (DMF) as the solvent (approximately 10 mL per gram of this compound).

  • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120-130 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts and copper.

  • Pour the filtrate into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2,7-Dinitrophenothiazine (Cyclization)

  • In a 100 mL round-bottom flask, combine the 2-amino-2',4'-dinitrodiphenylamine intermediate (1 equiv.), sulfur powder (1.5 equiv.), and a catalytic amount of iodine (0.1 equiv.).

  • Add diphenyl ether as a high-boiling solvent (approximately 15 mL per gram of the intermediate).

  • Heat the mixture to reflux (approximately 250-260 °C) for 3-5 hours.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with petroleum ether, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system, such as toluene-acetone, to yield the pure 2,7-dinitrophenothiazine.[1]

Quantitative Data:
HeterocycleReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
2,7-DinitrophenothiazineThis compound, 2-AminothiophenolCu, K2CO3DMF120-1304-665-75 (Step 1)
2-Amino-2',4'-dinitrodiphenylamine, S, I2-Diphenyl ether250-2603-570-80 (Step 2)

Synthesis of 2,4-Dinitrodibenzofuran

Dibenzofurans are another important class of heterocycles found in various natural products and pharmaceuticals. The synthesis of 2,4-dinitrodibenzofuran can be achieved through an Ullmann-type condensation reaction between this compound and a suitable substituted phenol, followed by an intramolecular cyclization.

Reaction Scheme:

reagents This compound + 2-Bromophenol product 2,4-Dinitrodibenzofuran reagents->product Ullmann Condensation (CuI, Base, Solvent, Heat)

Figure 2: One-pot synthesis of 2,4-dinitrodibenzofuran.

Experimental Protocol:
  • In a sealed tube, combine this compound (1 equiv.), 2-bromophenol (1.5 equiv.), copper(I) iodide (0.1 equiv.), and a base such as potassium carbonate (2 equiv.).

  • Add a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Seal the tube and heat the reaction mixture at 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,4-dinitrodibenzofuran.

Quantitative Data:
HeterocycleReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DinitrodibenzofuranThis compound, 2-BromophenolCuI, K2CO3NMP1601850-60 (Estimated)

Synthesis of 2,4-Dinitrocarbazole

Carbazoles are well-known for their applications in materials science, particularly in organic electronics, as well as for their presence in biologically active compounds. The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl carbazoles. For the synthesis of 2,4-dinitrocarbazole, a two-step approach is often employed: an initial Buchwald-Hartwig amination to form a diarylamine, followed by an intramolecular C-H activation/amination.

Reaction Scheme:

reagents1 This compound + Aniline intermediate 2,4-Dinitrodiphenylamine reagents1->intermediate Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) product 2,4-Dinitrocarbazole intermediate->product Pd-catalyzed C-H activation reagents2 Intramolecular Cyclization

Figure 3: Two-step synthesis of 2,4-dinitrocarbazole.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dinitrodiphenylamine (Buchwald-Hartwig Amination)

  • To a dry Schlenk tube, add this compound (1 equiv.), aniline (1.2 equiv.), a palladium catalyst such as Pd(OAc)2 (0.02 equiv.), a phosphine ligand like XPhos (0.04 equiv.), and a base such as sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 2,4-dinitrodiphenylamine.

Step 2: Synthesis of 2,4-Dinitrocarbazole (Intramolecular C-H Amination)

  • In a sealed tube, dissolve the 2,4-dinitrodiphenylamine (1 equiv.) in a suitable solvent like acetic acid or a mixture of acetic acid and an inert solvent.

  • Add a palladium catalyst, such as Pd(OAc)2 (0.1 equiv.).

  • Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to afford 2,4-dinitrocarbazole.

Quantitative Data:
HeterocycleReactantsCatalyst/Ligand/BaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DinitrocarbazoleThis compound, AnilinePd(OAc)2, XPhos, NaOtBuToluene1001270-85 (Step 1, Estimated)
2,4-DinitrodiphenylaminePd(OAc)2Acetic Acid1301850-65 (Step 2, Estimated)

References

Application Notes and Protocols for Reactions Involving 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and key reactions involving 2,4-dinitroiodobenzene. This highly activated aryl iodide is a versatile reagent in organic synthesis, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided herein are based on established methodologies and are intended to serve as a guide for the synthesis of complex organic molecules.

Overview of this compound Reactivity

This compound is a yellow crystalline solid that is highly susceptible to nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the iodine atom. This electronic activation makes the iodide a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, as an aryl iodide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reaction of this compound with nucleophiles proceeds via a well-established SNAr mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex. This reaction is a cornerstone for the synthesis of various 2,4-dinitrophenyl derivatives.

Signaling Pathway: SNAr Mechanism

SNAr_Mechanism reactant This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack product 2,4-Dinitrophenyl-Nu + I⁻ meisenheimer->product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of N-Aryl-2,4-dinitroaniline

This protocol is adapted from procedures for the reaction of 1-halo-2,4-dinitrobenzenes with primary amines.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the primary amine (1.1 eq) to the flask.

  • Add ethanol as the solvent (approximately 10 mL per gram of this compound).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) complex.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)(I)L₂ oxidative_addition->pdII_complex ligand_exchange Ligand Exchange (Amine Coordination) amine_complex [Ar-Pd(II)(H₂NR)L₂]⁺I⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amido_complex Ar-Pd(II)(HNR)L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NHR) aryl_halide This compound (Ar-I) amine Amine (RNH₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This is a representative protocol adapted from procedures for highly activated aryl iodides.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and K₃PO₄ (2.0 eq) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an aryl halide with an organoboron compound.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)(I)L₂ oxidative_addition->pdII_complex transmetalation Transmetalation transmetalation_complex Ar-Pd(II)(R)L₂ transmetalation->transmetalation_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-R) aryl_halide This compound (Ar-I) boronic_acid Organoboron Reagent (R-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This is a representative protocol adapted from procedures for highly activated aryl iodides.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (or boronic ester)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (1-5 mol%) to the reaction vessel.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for SNAr reactions of 2,4-dinitrohalobenzenes with amines. Due to the higher reactivity of the C-I bond, yields for reactions with this compound are expected to be comparable or higher, and reaction times may be shorter.

Aryl HalideNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1-Chloro-2,4-dinitrobenzeneAnilineEthanolReflux2~90General textbook procedure
1-Bromo-2,4-dinitrobenzeneAnilineEthanolReflux1.592Adapted from literature
1-Chloro-2,4-dinitrobenzeneAmmoniaWater/Ethanol170668-76[1]
1-Chloro-2,4-dinitrobenzeneHydrazineMethanolRoom Temp-81

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing the reactions described.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Nucleophile, Catalyst, Base) setup Assemble Reaction Setup (Flask, Condenser, etc.) reagents->setup glassware Prepare Glassware (Dry, Inert Atmosphere) glassware->setup addition Add Reagents & Solvent setup->addition run Run Reaction (Stirring, Heating) addition->run monitor Monitor Progress (TLC/GC-MS) run->monitor monitor->run Continue quench Cool & Quench Reaction monitor->quench extraction Extraction / Filtration quench->extraction purification Purification (Chromatography / Recrystallization) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization data Data Analysis & Reporting characterization->data

Caption: General experimental workflow for organic synthesis.

Safety Precautions

  • This compound and related dinitrophenyl compounds are potentially explosive and should be handled with care. Avoid grinding, shock, and excessive heat.

  • These compounds are skin sensitizers and can cause allergic reactions. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for N-Terminal Peptide Sequencing using 2,4-Dinitrohalobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the amino acid sequence of peptides and proteins is a cornerstone of proteomics and drug development. One of the classical chemical methods for identifying the N-terminal amino acid of a polypeptide chain is the Sanger method, developed by Frederick Sanger, which earned him the Nobel Prize in Chemistry in 1958 for his work on the structure of proteins, especially that of insulin.[1] This method utilizes a labeling reagent that selectively reacts with the free α-amino group of the N-terminal amino acid. The original and most widely used reagent for this purpose is 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent.[2][3]

This document provides detailed application notes and protocols for the use of 2,4-dinitrohalobenzenes in N-terminal peptide sequencing, with a primary focus on the most common reagent, DNFB. While the user's query specified 2,4-dinitroiodobenzene, the scientific literature overwhelmingly supports the use of the fluoro-derivative due to its superior reactivity in the key nucleophilic aromatic substitution reaction. The reactivity of the halogen in this context follows the order F > Cl > Br > I. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack by the N-terminal amino group.

These application notes will cover the principles of the method, detailed experimental protocols, data presentation in tabular format, and a comparison with other sequencing techniques.

Principle of the Method

The Sanger method for N-terminal amino acid identification involves three main steps:

  • Labeling of the N-terminal Amino Acid: The free α-amino group at the N-terminus of a peptide or protein is reacted with 2,4-dinitrofluorobenzene (DNFB) under mildly alkaline conditions (pH ~8-9). At this pH, the N-terminal amino group is sufficiently deprotonated to act as a nucleophile, attacking the electron-deficient benzene ring of DNFB and displacing the fluoride ion. This forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.[2][3] Other free amino groups, such as the ε-amino group of lysine residues, will also react with DNFB, but only the derivative of the α-amino group will identify the N-terminal residue.

  • Hydrolysis of the Polypeptide Chain: The DNP-labeled peptide is then subjected to complete acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures for several hours. This treatment cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[3]

  • Identification of the Labeled Amino Acid: The resulting mixture contains the DNP-labeled N-terminal amino acid and the free, unlabeled amino acids from the rest of the peptide chain. The yellow DNP-amino acid can then be separated from the other amino acids by chromatography (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)) and identified by comparing its chromatographic behavior to that of known DNP-amino acid standards.[1]

Application Notes

Advantages of the Sanger Method:

  • Robust and Reliable: The chemistry is well-established and provides a definitive identification of the N-terminal amino acid.

  • Simple and Inexpensive: The reagents and equipment required are relatively simple and low-cost compared to more modern techniques.

  • Colored Derivative: The DNP-amino acids are yellow, which aids in their detection and quantification.

Limitations of the Sanger Method:

  • Destructive Method: The hydrolysis step destroys the rest of the peptide chain, meaning that only the N-terminal amino acid can be identified from a given peptide molecule.[1]

  • Not Suitable for Sequential Sequencing: Unlike Edman degradation, the Sanger method cannot be used to determine the sequence of a peptide step-by-step. To sequence a longer polypeptide, it must first be cleaved into smaller, overlapping fragments, and the N-terminus of each fragment is then identified.[2]

  • Side Reactions: The ε-amino group of lysine and the phenolic hydroxyl group of tyrosine can also be modified by DNFB, which can complicate the analysis.

Comparison with Edman Degradation:

The Edman degradation method is another chemical sequencing technique that allows for the stepwise removal and identification of amino acids from the N-terminus. The table below provides a comparison between the Sanger and Edman methods.

FeatureSanger MethodEdman Degradation
Principle N-terminal labeling followed by complete hydrolysisStepwise N-terminal cleavage and identification
Reagent 2,4-Dinitrofluorobenzene (DNFB)Phenylisothiocyanate (PITC)
Outcome Identifies only the N-terminal amino acidDetermines the amino acid sequence from the N-terminus
Peptide Integrity The peptide is destroyed during hydrolysisThe remainder of the peptide remains intact for further cycles
Throughput Low; requires fragmentation for full sequencingHigher; allows for sequential analysis of up to 50-60 residues
Automation Generally a manual methodCan be automated using a protein sequencer

Experimental Protocols

Protocol 1: N-Terminal Labeling of a Peptide with DNFB

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% (v/v) in ethanol)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M

Procedure:

  • Dissolve the Peptide: Dissolve the peptide sample in the sodium bicarbonate buffer. The concentration will depend on the amount of sample available, but a starting point of 1-5 mg/mL is common.

  • Add DNFB: To the peptide solution, add an excess of the DNFB solution in ethanol. A 2-fold molar excess of DNFB over the total number of free amino groups is a reasonable starting point.

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The solution will likely turn yellow as the DNP-peptide forms.

  • Precipitation and Washing: After the reaction is complete, acidify the solution with a small amount of dilute HCl (e.g., 1 M) to a pH of ~3. This will protonate any unreacted amino groups and help precipitate the DNP-peptide.

  • Centrifuge the mixture to pellet the DNP-peptide.

  • Wash the pellet sequentially with water, ethanol, and diethyl ether to remove unreacted DNFB and other impurities.

  • Dry the DNP-peptide pellet under vacuum.

Protocol 2: Acid Hydrolysis of the DNP-Peptide

Materials:

  • Dried DNP-peptide

  • 6 M Hydrochloric acid (HCl)

  • Sealed glass hydrolysis tube

Procedure:

  • Add HCl: Place the dried DNP-peptide in a hydrolysis tube and add a sufficient volume of 6 M HCl to completely submerge the sample.

  • Seal the Tube: Seal the tube under vacuum to prevent oxidation of any sensitive amino acids.

  • Hydrolysis: Heat the sealed tube at 110°C for 12-24 hours. The exact time will depend on the stability of the peptide bonds.

  • Cooling and Opening: After hydrolysis, allow the tube to cool to room temperature before carefully opening it.

Protocol 3: Identification of the DNP-Amino Acid by HPLC

Materials:

  • Hydrolyzed sample containing the DNP-amino acid and free amino acids

  • DNP-amino acid standards

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: e.g., 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dry the hydrolyzed sample under a stream of nitrogen or in a vacuum centrifuge to remove the HCl. Re-dissolve the residue in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample and the DNP-amino acid standards onto the HPLC system.

    • Separate the components using a suitable gradient of mobile phase B. A typical gradient might be from 5% to 60% B over 30 minutes.

    • Monitor the elution at a wavelength where DNP-amino acids absorb strongly, typically around 360 nm.

  • Identification: Identify the DNP-amino acid in the sample by comparing its retention time to the retention times of the DNP-amino acid standards.

Data Presentation

The following tables provide representative quantitative data relevant to the Sanger method. Note that specific values such as retention times can vary depending on the exact experimental conditions (e.g., column, mobile phase, gradient).

Table 1: Approximate HPLC Retention Times of DNP-Amino Acids

DNP-Amino AcidApproximate Retention Time (min)*
DNP-Aspartic acid8.5
DNP-Glutamic acid9.2
DNP-Serine10.1
DNP-Threonine11.5
DNP-Glycine12.3
DNP-Alanine14.8
DNP-Proline16.5
DNP-Valine18.2
DNP-Methionine19.0
DNP-Isoleucine20.5
DNP-Leucine20.8
DNP-Phenylalanine22.4
DNP-Tryptophan23.1
DNP-Tyrosine17.5
ε-DNP-Lysine21.5

*Note: These are representative values and will vary with the specific HPLC conditions.

Table 2: Molar Extinction Coefficients of DNP-Amino Acids

DNP-Amino AcidWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
DNP-Glycine360~17,000
DNP-Alanine360~17,000
DNP-Valine360~17,000
DNP-Leucine360~17,000
DNP-Phenylalanine360~19,000
DNP-Tyrosine360~23,000
DNP-Tryptophan360~21,000

*Note: These are approximate values and can be influenced by the solvent and pH.

Mandatory Visualizations

experimental_workflow start Peptide Sample labeling N-Terminal Labeling (pH 8-9, Room Temp, 2-4h) start->labeling reagent 2,4-Dinitrofluorobenzene (DNFB) (Sanger's Reagent) reagent->labeling dnp_peptide DNP-Peptide labeling->dnp_peptide hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 12-24h) dnp_peptide->hydrolysis mixture Mixture of DNP-Amino Acid and Free Amino Acids hydrolysis->mixture separation Chromatographic Separation (HPLC or TLC) mixture->separation identification Identification of DNP-Amino Acid (Comparison with Standards) separation->identification result N-Terminal Amino Acid Identified identification->result

Caption: Experimental workflow for N-terminal peptide sequencing using Sanger's reagent (DNFB).

reaction_mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products peptide Peptide (N-terminus) intermediate [Intermediate Structure] peptide->intermediate Nucleophilic Attack dnfb 2,4-Dinitrofluorobenzene (DNFB) dnfb->intermediate dnp_peptide DNP-Peptide intermediate->dnp_peptide Loss of Fluoride hf HF intermediate->hf

Caption: Simplified reaction mechanism of DNFB with the N-terminus of a peptide.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of amino acids is a critical step for their analysis by chromatographic techniques, particularly for N-terminal sequencing of proteins and peptides and for quantitative amino acid analysis. The reaction of the primary amino group of an amino acid with a suitable labeling agent renders it detectable by UV-Vis or fluorescence detectors. 2,4-Dinitrohalobenzenes are classic reagents used for this purpose, with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, being the most extensively studied and utilized.[1][2] This document provides a detailed protocol and application notes for the derivatization of amino acids using 2,4-dinitroiodobenzene.

It is important to note that while the derivatization reaction with this compound follows the same mechanistic pathway as with DNFB, the latter is more commonly employed due to the higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.[3][4] Consequently, detailed experimental protocols and extensive quantitative data for this compound are less prevalent in the scientific literature. The protocols presented herein are therefore based on the well-established methods for DNFB, with annotations regarding potential adjustments for the iodo-derivative.

The derivatization with this compound yields a 2,4-dinitrophenyl (DNP) amino acid derivative, which is chromophoric and can be readily detected and quantified.

Principle and Reaction Mechanism

The derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][5] The amino group of the amino acid acts as the nucleophile, attacking the carbon atom bearing the iodine atom on the electron-deficient aromatic ring. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions is crucial for activating the ring towards nucleophilic attack and for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[5][6] The subsequent departure of the iodide ion results in the formation of a stable N-DNP-amino acid.

In the context of SNAr reactions with 2,4-dinitrohalobenzenes, the reactivity order of the halogens as leaving groups is typically F > Cl > Br > I.[3][4][7] This is contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions. The reason for this is that the rate-determining step in this SNAr reaction is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[4][6] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, thus accelerating the rate-determining step.[6] Consequently, reactions with this compound may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to those with DNFB to achieve comparable yields.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Meisenheimer_Complex Meisenheimer Complex (Stabilized by NO₂ groups) Amino_Acid->Meisenheimer_Complex Nucleophilic Attack DNIB This compound DNIB->Meisenheimer_Complex DNP_AA N-DNP-Amino Acid Meisenheimer_Complex->DNP_AA Loss of I⁻ HI HI Meisenheimer_Complex->HI Proton Transfer

Caption: Workflow for amino acid derivatization and analysis.

Data Presentation and Analysis

The derivatized amino acids can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, typically at around 360 nm.

Illustrative HPLC Conditions
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 360 nm
Column Temperature 35°C
Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data for the derivatization of a standard mixture of amino acids with this compound, assuming successful optimization of the reaction conditions. Actual results may vary and require experimental determination.

Amino AcidRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity (R²)
Glycine8.5515>0.998
Alanine10.2412>0.999
Valine14.8310>0.999
Leucine18.339>0.999
Isoleucine17.939>0.999
Phenylalanine21.526>0.999
Proline12.1618>0.997

Note: The DNP derivatives of amino acids with additional reactive groups in their side chains (e.g., lysine, tyrosine, cysteine, histidine) may yield multiple products and require careful chromatographic separation and identification.

Conclusion

The derivatization of amino acids with this compound is a viable, albeit less common, method for their analysis. The underlying chemistry is a well-understood nucleophilic aromatic substitution reaction. While the fluoro-analog, DNFB, is generally preferred due to its higher reactivity, the protocols provided here, adapted from DNFB methods, offer a solid starting point for researchers interested in using the iodo-derivative. Successful application will likely require optimization of reaction conditions to account for the reduced reactivity of the C-I bond in the rate-determining step of the SNAr mechanism. The resulting DNP-amino acids are stable and can be effectively analyzed by RP-HPLC with UV detection, making this a useful technique for both qualitative and quantitative amino acid analysis in various research and development settings.

References

Application Notes and Protocols for 2,4-Dinitroiodobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroiodobenzene (DNIB) is an aromatic organic compound featuring a benzene ring substituted with two nitro groups and an iodine atom. While direct and extensive applications of DNIB in medicinal chemistry are not widely documented in publicly available literature, its structural similarity to well-known reagents like 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent) and 2,4-dinitrochlorobenzene (DNCB) allows for the extrapolation of its potential uses. The high reactivity of the carbon-halogen bond, activated by the two electron-withdrawing nitro groups, makes DNIB a candidate for various bioconjugation and synthetic applications.[1][2] This document provides an overview of these potential applications, supported by detailed protocols adapted from analogous, well-established methodologies.

1. Potential Applications in Medicinal Chemistry

The primary utility of 2,4-dihalo-nitroaromatic compounds in medicinal and biological chemistry stems from their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups at the ortho and para positions strongly activate the carbon atom attached to the halogen, making it highly electrophilic and prone to attack by nucleophiles such as amines, thiols, and alcohols.[3][4] The reactivity order of the leaving group in SNAr reactions is generally F > Cl > Br > I. While iodine is a weaker leaving group than fluorine or chlorine in this context, DNIB is still expected to be a reactive compound suitable for various applications.[5]

1.1. Protein Labeling and Modification

DNIB can be employed as a chemical probe to label and modify proteins, analogous to the well-established use of DNFB. This is valuable for studying protein structure, function, and interactions. The dinitrophenyl (DNP) group introduced by the reaction can serve as a hapten for antibody recognition, enabling detection and visualization.

  • Application: Covalent labeling of primary amino groups (N-terminus and lysine side chains) and thiol groups (cysteine side chains) in proteins.

  • Principle: Nucleophilic attack by the amino or thiol group on the iodinated carbon of DNIB, leading to the displacement of the iodide and the formation of a stable dinitrophenyl-protein conjugate.[6][7]

1.2. Peptide Sequencing (N-Terminal Amino Acid Analysis)

Historically, DNFB (Sanger's reagent) was instrumental in the sequencing of peptides, most notably insulin.[6][8] DNIB can potentially be used in a similar fashion to identify the N-terminal amino acid of a peptide or protein.

  • Application: Identification of the first amino acid in a polypeptide chain.

  • Principle: The free amino group of the N-terminal amino acid reacts with DNIB. Subsequent acid hydrolysis of the peptide bonds leaves the DNP-labeled N-terminal amino acid intact, which can then be identified by chromatography.[7]

1.3. Synthesis of Bioactive Molecules

DNIB can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its reaction with various nucleophiles can introduce the dinitrophenyl moiety into different scaffolds. For example, reaction with hydrazines can yield dinitrophenylhydrazones, a class of compounds known to exhibit a range of biological activities.[9][10][11]

  • Application: Synthesis of novel chemical entities for drug discovery.

  • Principle: The reactive nature of the C-I bond allows for the coupling of the dinitrophenyl group to various molecular frameworks to generate libraries of compounds for biological screening.

1.4. Biochemical Probe for Enzyme Studies

DNIB has been reported as a useful substrate for identifying and characterizing specific Glutathione S-transferases (GSTs) in insects.[5] This suggests its potential as a tool compound for studying enzyme kinetics and identifying isoenzymes in various biological systems.

  • Application: Substrate for enzyme assays, particularly for transferases like GSTs.

  • Principle: The reaction of DNIB with the enzyme's substrate (e.g., glutathione) can be monitored spectrophotometrically to determine enzyme activity and kinetic parameters.

2. Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol is adapted from standard methods for protein labeling with dinitrohalobenzenes.[7][12][13]

Materials:

  • Protein of interest

  • This compound (DNIB)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • DNIB Stock Solution: Prepare a 10-50 mM stock solution of DNIB in DMF or DMSO.

  • Labeling Reaction: While gently stirring the protein solution, add the DNIB stock solution dropwise to achieve a 5- to 20-fold molar excess of DNIB over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with continuous gentle stirring. Protect the reaction from light.

  • Purification: Remove the unreacted DNIB and byproducts by size-exclusion chromatography. Equilibrate the column with PBS (pH 7.4) and apply the reaction mixture. Collect the fractions containing the labeled protein.

  • Characterization: Confirm the labeling by UV-Vis spectrophotometry (DNP group has a characteristic absorbance), SDS-PAGE, and mass spectrometry.

Workflow for Protein Labeling with DNIB

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Bicarbonate Buffer, pH 8.3) Mix Mix and Incubate (Room Temperature, 1-4h) Protein->Mix DNIB DNIB Stock Solution (DMF/DMSO) DNIB->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Characterization (UV-Vis, SDS-PAGE, MS) Purify->Analyze

Workflow for protein labeling using this compound.

Protocol 2: N-Terminal Amino Acid Analysis of a Peptide using DNIB (Sanger's Method Adaptation)

This protocol is a conceptual adaptation of the original Sanger method.[7][8]

Materials:

  • Peptide sample

  • This compound (DNIB)

  • Triethylamine

  • Ethanol

  • 6 M Hydrochloric acid (HCl)

  • Ether

  • Chromatography system (e.g., HPLC or TLC) with appropriate standards

Procedure:

  • Derivatization: a. Dissolve the peptide in a small volume of water and add an equal volume of ethanol containing 2% triethylamine. b. Add a 2-fold molar excess of a 5% (w/v) solution of DNIB in ethanol. c. Incubate at room temperature for 2 hours. A yellow color indicates the formation of the DNP-peptide. d. Evaporate the solvent under vacuum.

  • Hydrolysis: a. Add 6 M HCl to the dried DNP-peptide. b. Heat the mixture at 110°C for 12-24 hours in a sealed tube to hydrolyze the peptide bonds.

  • Extraction: a. After hydrolysis, cool the sample and extract the DNP-amino acid with ether. The ether layer will contain the yellow DNP-N-terminal amino acid, while the other amino acids will remain in the aqueous layer.

  • Identification: a. Evaporate the ether layer to dryness. b. Redissolve the residue in a small volume of a suitable solvent (e.g., acetone). c. Identify the DNP-amino acid by comparing its chromatographic behavior (TLC or HPLC) with that of standard DNP-amino acid derivatives.

Logical Flow for N-Terminal Analysis

G Start Peptide Sample Derivatize Derivatization with DNIB Start->Derivatize Hydrolyze Acid Hydrolysis (6M HCl) Derivatize->Hydrolyze Extract Ether Extraction Hydrolyze->Extract Analyze Chromatographic Analysis (TLC/HPLC) Extract->Analyze End Identify N-Terminal Amino Acid Analyze->End

Process for identifying the N-terminal amino acid of a peptide.

Protocol 3: Synthesis of a 2,4-Dinitrophenylhydrazone Derivative

This protocol illustrates the synthesis of a hydrazone from DNIB, which first needs to be converted to 2,4-dinitrophenylhydrazine. A more direct route starts from 2,4-dinitrochlorobenzene.[14] The subsequent condensation with a carbonyl compound is shown.[9][10]

Part A: Synthesis of 2,4-Dinitrophenylhydrazine from 2,4-Dinitrochlorobenzene (for context) Note: This is provided as a reference for creating the key intermediate. Direct use of commercially available 2,4-dinitrophenylhydrazine is recommended.

  • Dissolve 2,4-dinitrochlorobenzene in ethanol.

  • Add a solution of hydrazine hydrate.

  • Reflux the mixture. The product, 2,4-dinitrophenylhydrazine, will precipitate.

  • Cool, filter, and wash the precipitate.

Part B: Synthesis of a Hydrazone Derivative

Materials:

  • 2,4-Dinitrophenylhydrazine

  • Aldehyde or ketone of interest

  • Ethanol or Methanol

  • Catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol.

  • In a separate flask, prepare a solution of 2,4-dinitrophenylhydrazine in ethanol with a few drops of acid catalyst.

  • Add the carbonyl solution to the hydrazine solution.

  • Stir the mixture. A precipitate of the hydrazone derivative usually forms quickly.

  • The reaction can be gently warmed to ensure completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Signaling Pathway Analogy: SNAr Mechanism

The core reaction for the applications described above is the Nucleophilic Aromatic Substitution (SNAr). The pathway involves a two-step addition-elimination mechanism.

G Reactants DNIB + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Stabilized by NO2 groups) Reactants->Intermediate Addition (Rate-determining) Products DNP-Nucleophile + Iodide (I-) Intermediate->Products Elimination

Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

3. Quantitative Data Summary

Due to the limited specific literature on DNIB in medicinal chemistry, quantitative data tables are presented based on analogous compounds to provide a reference for expected reactivity and biological activity.

Table 1: Comparative Reactivity of 2,4-Dinitrohalobenzenes Data is illustrative of the general trend in SNAr reactions.

CompoundRelative Rate of Reaction with Piperidine
1-Fluoro-2,4-dinitrobenzene (DNFB)~3300
1-Chloro-2,4-dinitrobenzene (DNCB)~50
1-Bromo-2,4-dinitrobenzene (DNBB)~25
1-Iodo-2,4-dinitrobenzene (DNIB) 1

This table illustrates the expected trend where the fluoro- derivative is the most reactive.

Table 2: Antimicrobial Activity of Synthesized Hydrazone Derivatives (Analogous Compounds) Data from studies on hydrazones derived from 2,4-dinitrophenylhydrazine.[9][10]

CompoundOrganismZone of Inhibition (mm) at 100 µg/mL
Hydrazone from BenzaldehydeSalmonella typhi25
Streptococcus faecalis25
Escherichia coli12
Hydrazone from AcetoneSalmonella typhi25
Streptococcus faecalis25
Escherichia coli10

Disclaimer: The protocols and applications described herein for this compound are largely based on established methodologies for analogous compounds due to a lack of specific, detailed studies on DNIB itself in these medicinal chemistry contexts. Researchers should exercise caution and perform appropriate optimization and validation for their specific experimental systems.

References

2,4-Dinitroiodobenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroiodobenzene is a highly reactive aryl iodide that serves as a versatile building block in modern organic synthesis. Its aromatic ring is activated by two electron-withdrawing nitro groups, making the iodine atom an excellent leaving group in various cross-coupling and nucleophilic substitution reactions. This reactivity profile allows for the facile introduction of the 2,4-dinitrophenyl moiety into a wide range of organic molecules, a substructure of interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Physicochemical Properties and Safety Information

This compound is a yellow powder. It is important to handle this compound with appropriate safety precautions, as it is a skin and strong eye irritant and may cause skin sensitization.[1]

PropertyValue
Molecular FormulaC₆H₃IN₂O₄
Molecular Weight294.00 g/mol
Melting Point88-90 °C
AppearanceYellow powder
SolubilitySoluble in many organic solvents

Key Synthetic Applications and Protocols

This compound is a valuable substrate for several important classes of organic reactions, including Nucleophilic Aromatic Substitution (SNAr), Sonogashira coupling, Buchwald-Hartwig amination, and Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. This allows for the displacement of the iodide by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to form a diverse range of substituted dinitrophenyl derivatives.[2][3][4][5]

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)aniline

This protocol describes the reaction of this compound with aniline to yield N-(2,4-dinitrophenyl)aniline.

  • Materials:

    • This compound

    • Aniline

    • Ethanol

    • Stir bar

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 equiv) and ethanol.

    • Add aniline (1.1 equiv) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 30 minutes.

    • After cooling to room temperature, the product will precipitate.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • Dry the product to obtain N-(2,4-dinitrophenyl)aniline.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow reagents This compound Aniline Ethanol reaction Reflux for 30 min reagents->reaction 1 workup Cool to RT Vacuum Filtration Wash with cold Ethanol reaction->workup 2 product N-(2,4-dinitrophenyl)aniline workup->product 3

Caption: General workflow for the synthesis of N-(2,4-dinitrophenyl)aniline via SNAr.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] this compound readily participates in this reaction, providing a straightforward route to 2,4-dinitrophenyl-substituted alkynes. These products can serve as versatile intermediates for the synthesis of more complex molecules.

Experimental Protocol: Synthesis of 1-(2,4-Dinitrophenyl)-2-phenylethyne

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous THF.

    • Add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 1 mol%).

    • Add triethylamine (2.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,4-dinitrophenyl)-2-phenylethyne.

Reactant 1Reactant 2CatalystCocatalystBaseSolventYield
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFHigh

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation Ar-Pd(II)-C≡CR(L₂) pd_complex->transmetalation Transmetalation cu_acetylide Cu-C≡CR cu_acetylide->transmetalation product Ar-C≡CR transmetalation->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a variety of N-aryl and N-heteroaryl dinitrophenylamines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

    • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry flask with the palladium catalyst, phosphine ligand, and base.

    • Add this compound (1.0 equiv) and the amine (1.2 equiv).

    • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80-110 °C) until the reaction is complete (monitor by TLC or GC-MS).

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired N-substituted 2,4-dinitrophenylamine.

Amine TypePalladium CatalystLigandBaseSolventTemperature
PrimaryPd₂(dba)₃XPhosNaOt-BuToluene100 °C
SecondaryPd(OAc)₂SPhosK₃PO₄Dioxane110 °C

Logical Flow of a Buchwald-Hartwig Amination

Buchwald_Hartwig_Flow start Prepare Reactants (Ar-I, Amine, Base) reaction Combine and Heat under Inert Atmosphere start->reaction catalyst Prepare Catalyst System (Pd source + Ligand) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl Product purification->product

Caption: Sequential steps in a typical Buchwald-Hartwig amination experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds and can be effectively applied to this compound to synthesize 2,4-dinitrobiphenyl derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound.

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Add the palladium catalyst and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the 2,4-dinitrobiphenyl product.

Boronic AcidPalladium CatalystBaseSolventTemperature
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 °C
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100 °C

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation Transmetalation boronate [Ar'B(OH)₃]⁻ boronate->transmetalation Base product Ar-Ar' transmetalation->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its high reactivity in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a wide array of 2,4-dinitrophenyl-containing compounds. The protocols provided herein serve as a guide for researchers to utilize this important reagent in the development of novel molecules for applications in drug discovery and materials science. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for the Synthesis of 2,4-Dinitrophenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the synthesis of 2,4-dinitrophenyl ethers, valuable compounds for researchers and professionals in drug development and organic synthesis. The primary method described is the nucleophilic aromatic substitution (SNAr) reaction between a 2,4-dinitrohalobenzene and an alcohol.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2,4-dinitrophenyl ethers is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an electron-poor aromatic ring is attacked by a nucleophile, leading to a substitution reaction.[1] The presence of two electron-withdrawing nitro groups on the benzene ring activates the aryl halide towards nucleophilic attack by an alkoxide.[2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2]

The general reaction is as follows:

Where X is a halogen (e.g., Cl, Br) and M is an alkali metal (e.g., Na, K).

SNAr_Mechanism A 2,4-Dinitrohalobenzene D Meisenheimer Complex A->D Nucleophilic Attack B + C Alkoxide (R-O⁻) C->D E 2,4-Dinitrophenyl Ether D->E Elimination of Halide G Halide Ion (X⁻) D->G F +

SNAr mechanism for the synthesis of 2,4-dinitrophenyl ethers.

Experimental Protocols

Two primary protocols for the synthesis of 2,4-dinitrophenyl ethers are presented below, differing in the choice of base and solvent.

Protocol 1: Synthesis using Alkali Metal Alkoxides in a Non-polar Solvent

This method involves the reaction of a 2,4-dinitrohalobenzene with a pre-formed alkali metal alkoxide in an inert, non-polar solvent.

Materials:

  • 2,4-Dinitrochlorobenzene or 2,4-dinitrobromobenzene

  • Corresponding alcohol (R-OH)

  • Alkali metal (e.g., sodium)

  • Non-polar, inert solvent (e.g., xylene, toluene)[3]

  • Sulfuric acid (for neutralization)

Procedure:

  • Preparation of the Alkali Metal Alkoxide: In a reaction vessel, dissolve the desired alcohol in a non-polar solvent. Carefully add the alkali metal in small portions with stirring until it has completely dissolved to form the alkali metal alkoxide.

  • Reaction: Cool the alkoxide suspension. In a separate flask, dissolve the 2,4-dinitrohalobenzene in the same non-polar solvent. Slowly add the cooled alkoxide suspension to the 2,4-dinitrohalobenzene solution over a period of time, maintaining a low temperature (e.g., 0° to 5°C).[3]

  • Stirring: Allow the reaction mixture to stir for an additional period (e.g., 60 minutes) after the addition is complete.[3]

  • Neutralization: To quench any excess base, carefully add a small amount of acid (e.g., sulfuric acid).[3]

  • Work-up: Remove the precipitated salts by filtration. The resulting solution containing the 2,4-dinitrophenyl ether can be used directly or further purified.[3]

  • Isolation (Optional): To isolate the product, wash the solution with warm water, separate the phases, and remove the solvent by distillation, potentially under reduced pressure.[3]

Protocol 2: Synthesis using Anhydrous Alkali Metal Carbonate in an Alcoholic Solvent

This protocol utilizes the alcohol both as a reactant and a solvent, with an anhydrous alkali metal carbonate as the base.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Anhydrous alcohol (R-OH)

  • Anhydrous alkali metal carbonate (e.g., K2CO3, Na2CO3)

Procedure:

  • Reaction Setup: In a reaction flask, combine 1 mole of 2,4-dinitrochlorobenzene with the anhydrous alcohol which will also serve as the solvent.

  • Addition of Base: Add 1.0 to 3.0 moles of an anhydrous alkali metal carbonate to the mixture.[4]

  • Heating: Heat the reaction mixture to a temperature between 20°C and 150°C. The reaction may be carried out under pressure if necessary.[4]

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to check for the consumption of the starting material and the formation of the product.

  • Isolation: Upon completion, the 2,4-dinitrophenyl ether can be isolated from the reaction mixture.

Data Presentation

The following table summarizes quantitative data for different synthetic approaches to 2,4-dinitrophenyl ethers.

Starting MaterialReagentsSolventTemperatureYieldPurityReference
2,4-DinitrochlorobenzeneSodium methylglycolateXylene0° to 5°C>97%-[3]
2,4-DinitrochlorobenzeneAnhydrous alkali metal carbonate, AlcoholAlcohol20°C to 150°C95 - 98% of theory98 - 99%[4]
2,4-Dinitrochlorobenzene50% aqueous NaOH, β-methoxyethoxy-ethanolWater65°C75% of theory94%[3]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2,4-dinitrophenyl ethers.

Experimental_Workflow A Reactant Preparation (e.g., Alkoxide Synthesis) B Reaction (Addition of Alkoxide to 2,4-Dinitrohalobenzene) A->B C Quenching and Neutralization B->C D Filtration (Removal of Salts) C->D E Aqueous Wash and Phase Separation D->E F Drying of Organic Phase E->F G Solvent Evaporation F->G H Purification (e.g., Recrystallization, Chromatography) G->H I Characterization (e.g., NMR, MS, MP) H->I

General workflow for the synthesis of 2,4-dinitrophenyl ethers.

Disclaimer: The provided protocols are for informational purposes only. All experiments should be conducted in a properly equipped laboratory under the supervision of a qualified chemist, with appropriate personal protective equipment and adherence to all safety regulations. 2,4-Dinitrochlorobenzene is a hazardous substance and should be handled with care.

References

Application Notes and Protocols for the Analytical Detection of 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroiodobenzene (DNIB) is a nitroaromatic compound with potential applications in chemical synthesis and as an intermediate in the development of various industrial and pharmaceutical compounds. Due to its structure, which includes nitro groups, it is imperative to have reliable and sensitive analytical methods for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a prospective approach for electrochemical detection is discussed.

The protocols are based on established methods for similar nitroaromatic compounds and provide a strong foundation for developing and validating methods specific to this compound.

Data Presentation

A comparative summary of the analytical methods for nitroaromatic compounds, which can be adapted for this compound, is presented below. Please note that the quantitative performance for this compound needs to be experimentally determined.

Analytical Method Principle Typical Instrumentation Reported Performance for Analogous Compounds (e.g., DNT, DNP) Applicability to this compound
HPLC-UV Separation based on polarity, detection via UV absorbance.HPLC system with a C18 or specialized reverse-phase column, UV-Vis detector.Detection limits in the µg/L range.[1]High. A specific method for separation exists.[2]
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.Gas chromatograph coupled with a mass spectrometer (EI or NCI source).Detection limits in the ng/L to µg/L range.[3][4]High. Suitable for thermally stable, volatile compounds.
Electrochemical Sensing Measurement of current response from redox reactions.Potentiostat with a modified working electrode (e.g., GCE).Detection limits in the nM to µM range.High. The nitro groups are electrochemically active.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the separation of 1-Iodo-2,4-dinitrobenzene.[2]

a. Principle:

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, is retained on a C18 column and can be detected by its strong UV absorbance due to the nitroaromatic structure.

b. Materials and Reagents:

  • This compound standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

c. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • Newcrom R1 column (or equivalent C18 column, e.g., 4.6 x 150 mm, 5 µm)

d. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water. A common starting point for similar compounds is a gradient or isocratic elution with a high percentage of organic solvent. Based on the available chromatogram for 1-Iodo-2,4-dinitrobenzene, a mobile phase of Acetonitrile/Water with a phosphoric acid modifier is effective.[2] For MS compatibility, replace phosphoric acid with formic acid.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

e. Experimental Procedure:

  • Sample Preparation:

    • For liquid samples, dilute an appropriate volume with methanol and filter through a 0.45 µm syringe filter.

    • For solid samples, perform a solvent extraction (e.g., with methanol or acetonitrile), followed by filtration.

  • HPLC Conditions:

    • Column: Newcrom R1 or equivalent C18

    • Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (or Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determine the lambda max of this compound for optimal sensitivity)

  • Analysis:

    • Inject the working standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the analyte using the calibration curve.

f. Data Analysis and Validation (to be performed):

  • Linearity: Assess the linearity of the calibration curve by plotting peak area versus concentration and determining the correlation coefficient (R² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate by analyzing spiked samples at different concentrations.

g. Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standards HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Samples Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Samples Data_Acquisition->Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general approach for nitroaromatic compounds and should be optimized for this compound.

a. Principle:

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. After injection, the sample is vaporized and separated in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification. Negative Chemical Ionization (NCI) is often more sensitive for nitroaromatic compounds.

b. Materials and Reagents:

  • This compound standard (purity >98%)

  • Hexane or Dichloromethane (GC grade)

  • Methanol (for stock solution)

  • Anhydrous sodium sulfate

  • Solid-Phase Microextraction (SPME) fibers (e.g., polyacrylate) for aqueous samples (optional)[3]

c. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer with Electron Impact (EI) and/or Chemical Ionization (CI) source

  • Capillary GC column (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm x 0.25 µm)

d. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with hexane or dichloromethane to cover the desired concentration range (e.g., 0.01 - 10 µg/mL).

e. Experimental Procedure:

  • Sample Preparation:

    • Liquid-Liquid Extraction (for aqueous samples): Extract a known volume of the sample with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and concentrate to a final volume.

    • Solid-Phase Microextraction (SPME) (for aqueous samples): Expose an SPME fiber to the sample with agitation. Desorb the fiber in the GC injector.[3]

    • Solvent Extraction (for solid samples): Extract a known weight of the sample with a suitable solvent (e.g., dichloromethane) using sonication or Soxhlet extraction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI)

    • Acquisition Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Analysis:

    • Inject the working standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify this compound by its retention time and mass spectrum (molecular ion at m/z 294).

    • Quantify using the calibration curve based on the area of a characteristic ion.

f. Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standards GCMS_System GC-MS System Standard_Prep->GCMS_System Sample_Prep Sample Extraction (LLE/SPME) Sample_Prep->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Identification Identify by RT and Mass Spectrum Data_Acquisition->Identification Quantification Quantify using Calibration Data_Acquisition->Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for GC-MS analysis of this compound.

Electrochemical Detection (Prospective Method)

a. Principle:

The nitro groups in this compound are electrochemically active and can be reduced at an electrode surface. By applying a potential and measuring the resulting current, the concentration of the analyte can be determined. This method offers the potential for rapid and portable analysis.

b. Prospective Methodology:

  • Electrode System: A three-electrode system comprising a working electrode (e.g., glassy carbon electrode (GCE), boron-doped diamond electrode, or a chemically modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrochemical Technique: Cyclic Voltammetry (CV) for initial characterization of the redox behavior of this compound. Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for quantitative analysis due to their higher sensitivity and better resolution.

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer or Britton-Robinson buffer) to maintain a constant pH. The optimal pH for the reduction of the nitro groups would need to be determined experimentally.

  • Procedure:

    • The working electrode would be polished and cleaned before each measurement.

    • A standard solution of this compound would be added to the electrochemical cell containing the supporting electrolyte.

    • The potential would be scanned, and the reduction peak current would be measured.

    • A calibration curve would be constructed by plotting the peak current against the concentration of this compound.

c. Logical Relationship Diagram:

Electrochemical_Logic Analyte This compound in Solution Redox Electrochemical Reduction of Nitro Groups Analyte->Redox Electrode Working Electrode Electrode->Redox Potential Applied Potential Potential->Redox Current Measured Current Redox->Current Concentration Concentration Determination Current->Concentration

Caption: Logical relationship for electrochemical detection.

Conclusion

The analytical methods outlined provide a comprehensive starting point for the detection and quantification of this compound. The HPLC-UV and GC-MS protocols are based on well-established principles for analogous compounds and can be readily adapted and validated. Electrochemical methods present a promising avenue for rapid and sensitive analysis. For all methods, it is crucial to perform a thorough validation to determine the performance characteristics for the specific matrix of interest.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitroiodobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for this compound?

A1: The primary reaction type for this compound is nucleophilic aromatic substitution (SNAr). The two electron-withdrawing nitro groups strongly activate the benzene ring towards attack by nucleophiles, facilitating the displacement of the iodide leaving group.[1][2][3][4][5]

Q2: What are the most common nucleophiles used in reactions with this compound?

A2: A wide range of nucleophiles can be used, including amines (primary and secondary), alkoxides, phenoxides, and thiols.[1][2] The choice of nucleophile will determine the functional group that replaces the iodine atom.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a hazardous substance. It can cause skin irritation and may cause an allergic skin reaction.[6] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Troubleshooting Guide: Common Side Products and Solutions

This guide addresses the most frequently observed side products in reactions involving this compound and provides strategies to minimize their formation.

Issue 1: Formation of a Yellow Crystalline Solid Identified as 2,4-Dinitrophenol.

  • Question: I am reacting this compound with an amine, but I am isolating a significant amount of a yellow crystalline solid which I have identified as 2,4-dinitrophenol. What is the cause of this side product?

  • Answer: The formation of 2,4-dinitrophenol is a common side reaction that occurs when this compound reacts with water present in the reaction mixture.[7] The hydroxide ions, formed from the deprotonation of water by a basic nucleophile or added base, act as a competing nucleophile, leading to the hydrolysis of the starting material.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Solvents should be distilled from an appropriate drying agent, and liquid reagents should be freshly opened or properly stored to prevent moisture absorption.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Purify Starting Materials: Ensure your nucleophile is free of water.

Issue 2: A Mixture of Mono- and Di-substituted Products When Using a Primary Amine.

  • Question: My reaction of this compound with a primary amine is yielding a mixture of the expected secondary amine and a tertiary amine, indicating over-alkylation. How can I improve the selectivity for the desired product?

  • Answer: The product of the initial SNAr reaction, a secondary amine, can still be nucleophilic enough to react with another molecule of this compound, leading to the formation of a tertiary amine as a side product. This is a common issue in amine alkylation reactions.[3][8]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a molar excess of the primary amine relative to this compound. This will increase the probability of the starting materials reacting with each other rather than the product reacting further.

    • Slow Addition: Add the this compound solution slowly to a solution of the amine. This maintains a high concentration of the primary amine throughout the reaction, favoring the formation of the mono-substituted product.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second substitution reaction.

Issue 3: Presence of Products with Altered Nitro Groups.

  • Question: My product analysis shows the presence of compounds where one or both of the nitro groups have been altered, for example, reduced to an amino group. What could be causing this?

  • Answer: The nitro groups of this compound are susceptible to reduction under certain reaction conditions.[2][6][9] This can be caused by certain nucleophiles that also have reducing properties or by the presence of reducing agents in the reaction mixture.

  • Troubleshooting Steps:

    • Choice of Reagents: If your nucleophile is also a reducing agent, consider using a milder alternative if possible.

    • Avoid Certain Metals: Be cautious about using certain metals or metal salts in the reaction or workup, as they can catalyze the reduction of nitro groups (e.g., Fe, Sn, Zn in acidic conditions).[2][9]

    • Inert Atmosphere: While primarily for excluding moisture, an inert atmosphere can also prevent side reactions with atmospheric components that might lead to reduction under certain conditions.

Summary of Potential Side Products and Mitigation Strategies
Side ProductProbable CauseRecommended Mitigation Strategies
2,4-Dinitrophenol Presence of water in the reaction mixture leading to hydrolysis.Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.
Over-alkylation Products (with primary amines) The initial product (secondary amine) is still nucleophilic and reacts further.Use an excess of the primary amine; add this compound slowly to the amine solution; lower the reaction temperature.
Reduced Nitro Group Products Presence of reducing agents or certain nucleophiles.Choose non-reducing reagents where possible; avoid using metals like Fe, Sn, or Zn in acidic workups.
Unreacted Starting Material Incomplete reaction due to low reactivity or insufficient reaction time/temperature.Increase reaction time or temperature; consider using a more polar aprotic solvent; be aware that iodide is a less effective leaving group in SNAr than fluoride or chloride.

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)aniline

This protocol is adapted from procedures for the reaction of 2,4-dinitrochlorobenzene with aniline and is a representative example of a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Aniline

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous ethanol.

  • In a separate container, dissolve 2.2 equivalents of aniline in anhydrous ethanol.

  • Slowly add the aniline solution to the stirring solution of this compound at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted aniline.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified N-(2,4-dinitrophenyl)aniline.

Visualizations

Troubleshooting Workflow for Side Product Formation

TroubleshootingWorkflow cluster_products Identify Side Product cluster_solutions Implement Solution start Reaction with this compound issue Unexpected Side Product Observed start->issue dnp 2,4-Dinitrophenol issue->dnp Is it a yellow crystalline solid? over_alkylation Over-alkylation Product issue->over_alkylation Is it a higher molecular weight amine product? reduced_nitro Reduced Nitro Group issue->reduced_nitro Do analytical data show altered nitro groups? unreacted_sm Unreacted Starting Material issue->unreacted_sm Is starting material still present? dry_cond Use Anhydrous Conditions and Inert Atmosphere dnp->dry_cond stoichiometry Adjust Stoichiometry (excess nucleophile) over_alkylation->stoichiometry slow_addition Slow Addition of Electrophile over_alkylation->slow_addition non_reducing Use Non-Reducing Reagents and Conditions reduced_nitro->non_reducing optimize_cond Increase Reaction Time/ Temperature or Change Solvent unreacted_sm->optimize_cond end Pure Product dry_cond->end stoichiometry->end slow_addition->end non_reducing->end optimize_cond->end

Caption: A flowchart for troubleshooting common side products in reactions with this compound.

References

Technical Support Center: Synthesis of 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dinitroiodobenzene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common method, involving the reaction of 2,4-dinitrochlorobenzene with an iodide salt, such as sodium iodide or potassium iodide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Nitration of Nitroiodobenzene: This method involves the nitration of o-nitroiodobenzene or p-nitroiodobenzene using a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

  • Sandmeyer-type Reaction: This process starts with the diazotization of 2,4-dinitroaniline, followed by a reaction with a source of iodide, such as potassium iodide.

Q2: What is the general mechanism for the nucleophilic aromatic substitution (SNAr) reaction to form this compound?

A2: The reaction proceeds via a well-established SNAr mechanism. The highly electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack. The iodide ion (I⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This forms a resonance-stabilized intermediate called a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the this compound product.

Q3: What are the expected yields for the synthesis of this compound?

A3: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the commonly used SNAr reaction of 2,4-dinitrochlorobenzene with sodium iodide in DMF, crude yields in the range of 65-71% have been reported.[1] After purification by recrystallization, the yield is typically between 48% and 58%.[1] Yields for other methods can vary, and optimization is often required.

Q4: What are the main safety precautions to consider during the synthesis?

A4: 2,4-Dinitrochlorobenzene is a skin irritant and a sensitizer.[2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Diazonium salts, intermediates in the Sandmeyer-type reaction, can be explosive when dry and should be handled with extreme caution, typically kept in solution and at low temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the nucleophilic aromatic substitution (SNAr) route.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Poor quality of reagents. 3. Suboptimal reaction temperature. 4. Inefficient stirring. 5. Side reactions.1. Increase reaction time or temperature (monitor for side product formation). 2. Use freshly purified 2,4-dinitrochlorobenzene and dry sodium iodide. 3. Ensure the reaction is heated to reflux as specified in the protocol. 4. Use a magnetic stirrer and a stir bar of appropriate size to ensure the mixture is homogeneous. 5. See the "Side Reactions and Impurities" section below.
Dark-colored Reaction Mixture or Product 1. Formation of side products. 2. Decomposition of the solvent (e.g., DMF at high temperatures). 3. Presence of impurities in the starting materials.1. Monitor the reaction by Thin Layer Chromatography (TLC) to identify the formation of byproducts. 2. Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. Consider using an alternative solvent. 3. Purify the starting materials before use.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of soluble impurities. 3. Oily product instead of solid precipitate.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reactants. 2. Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether and benzene mixture). The use of activated carbon can help remove colored impurities.[1] 3. Ensure the product is fully precipitated by cooling the solution adequately. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization.
Inconsistent Yields 1. Variability in reaction conditions. 2. Moisture in the reaction.1. Carefully control reaction parameters such as temperature, reaction time, and stirring rate. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how different reaction parameters can influence the yield of this compound and its precursors.

Table 1: Comparison of Iodide Source in SNAr Reaction

Iodide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium IodideDMFReflux0.2565-71 (crude)[1]
Potassium IodideNot specifiedNot specifiedNot specifiedData not found

Note: While both sodium and potassium iodide can be used, sodium iodide is often preferred in polar aprotic solvents like DMF and acetone due to its generally higher solubility.

Table 2: Yield of p-Iodonitrobenzene via Diazotization-Iodination

Starting MaterialDiazotizing AgentIodide SourceTemperature (°C)Yield (%)Reference
p-NitroanilineSodium Nitrite / H₂SO₄Sodium Iodide< 1066.4 (recrystallized)[3]
p-NitroanilineSodium Nitrite / H₂SO₄Potassium Iodide< 10~77

Note: This table shows the yield for a precursor to this compound via the nitration route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution [1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add 2,4-dinitrochlorobenzene (0.2 mole) and sodium iodide (1 mole) to dimethylformamide (200 ml).

  • Reaction: Heat the mixture to reflux for 15 minutes. The mixture will turn a red-brown color.

  • Work-up: Pour the hot reaction mixture into a beaker containing crushed ice (approximately 0.75 L) with stirring. Dilute with water to dissolve inorganic salts.

  • Isolation of Crude Product: Collect the insoluble red-brown solid by suction filtration.

  • Purification: Transfer the damp crude product to a round-bottomed flask and add a mixture of petroleum ether (375 ml, b.p. 90–100°C) and benzene (125 ml). Heat the mixture at reflux for 15 minutes.

  • Decolorization: Decant the hot solution into a separate flask, leaving behind any solid residue. Add powdered activated carbon (7 g) cautiously to the slightly cooled solution, swirl, and heat for an additional 5 minutes.

  • Crystallization: Filter the hot mixture through a fluted filter paper into an Erlenmeyer flask. Stopper the flask and cool to induce crystallization.

  • Final Product Collection: Collect the yellow-orange crystals by suction filtration and air dry. The expected yield of the air-dried product is 38–42 g (65–71%). Further recrystallization can improve purity.

Visualizations

Diagram 1: Experimental Workflow for SNAr Synthesis

G Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification A 1. Add 2,4-Dinitrochlorobenzene, Sodium Iodide, and DMF to flask B 2. Heat to reflux for 15 minutes A->B C 3. Pour hot mixture into ice water B->C D 4. Collect crude product by suction filtration C->D E 5. Dissolve crude product in Petroleum Ether/Benzene D->E F 6. Treat with activated carbon E->F G 7. Filter hot solution F->G H 8. Cool to crystallize G->H I 9. Collect pure product by suction filtration H->I

Caption: A flowchart of the key steps in the synthesis of this compound.

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The two-step addition-elimination mechanism for the SNAr reaction.

References

Technical Support Center: Recrystallization of 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the successful recrystallization of 2,4-Dinitroiodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Ethanol is a highly recommended solvent for the recrystallization of this compound. This is based on the general principle that a good recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. Structurally similar compounds, such as 2,4-dinitrochlorobenzene, are sparingly soluble in cold alcohol but freely soluble in hot alcohol, suggesting ethanol would be effective.[1]

Q2: What are the key characteristics of a good recrystallization solvent?

A2: A suitable solvent for recrystallization should meet the following criteria:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.[2]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to allow for maximum recovery of the purified crystals.

  • Impurity Solubility: Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble at high temperatures.

  • Non-Reactive: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.[3]

Q3: Can a mixed solvent system be used for this compound?

A3: Yes, a mixed solvent system, such as ethanol-water, can be effective.[4] In this system, this compound is first dissolved in a minimum amount of hot ethanol (the "good" solvent). Then, hot water (the "bad" solvent in which the compound is insoluble[5]) is added dropwise until the solution becomes cloudy (the saturation point).[4] Reheating to clarify the solution followed by slow cooling can yield pure crystals.

Q4: What should I do if crystals do not form upon cooling?

A4: If crystallization does not initiate spontaneously, you can try the following techniques:

  • Scratching the flask: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. This creates microscopic scratches on the glass surface that can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[6]

  • Extended Cooling: Ensure the solution has cooled to room temperature slowly, and then place it in an ice bath for an extended period to maximize crystal formation.[6]

  • Reducing Solvent Volume: If too much solvent was added initially, you can gently heat the solution to boil off some of the excess solvent and then attempt to cool it again.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of solid crystals)The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated, and the compound is coming out of the solution too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool down more slowly. Consider using a solvent with a lower boiling point.
No Crystal Formation The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation.Gently boil off some of the solvent to concentrate the solution.[7] Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[6]
Low Recovery Yield Too much solvent was used. Premature crystallization during a hot filtration step. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the compound.[6] Ensure the filtration apparatus is pre-heated before hot filtration. Allow the flask to cool completely in an ice bath before vacuum filtration.
Colored Impurities in Crystals The impurity has similar solubility to the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.
Premature Crystallization The solution cooled too quickly, especially in the funnel stem during hot filtration.Use a stemless funnel for hot filtration. Pre-heat the funnel and filter flask with hot solvent or by placing them in an oven before use. Keep the solution hot during the transfer.

Data Presentation

Table 1: Physical Properties and Solvent Selection for 2,4-Dinitro-halobenzenes

CompoundMolecular Weight ( g/mol )Melting Point (°C)Recommended Recrystallization Solvent(s)
This compound 294.00[8][9]86 - 88[5]Ethanol, Ethanol/Water
2,4-Dinitrobromobenzene247.0071 - 73[10]Ethanol, Methanol[10]
2,4-Dinitrochlorobenzene202.5552 - 54[1]Ethanol[1]

Note: The suitability of ethanol for this compound is inferred from its effectiveness with closely related halo-nitroaromatic compounds.

Experimental Protocol: Single-Solvent Recrystallization

This protocol details the purification of this compound using ethanol.

1. Dissolution:

  • Place the impure solid this compound in an Erlenmeyer flask.
  • Add a minimal amount of ethanol to just cover the solid.
  • Gently heat the mixture on a hot plate. Add a boiling chip or a stir bar to ensure smooth boiling.
  • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.[7]

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.
  • Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
  • Pour the hot solution through the filter paper to remove insoluble impurities. Work quickly to prevent premature crystallization in the funnel.

3. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

4. Collection and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
  • Continue to draw air through the crystals on the filter paper to help them dry.

5. Drying:

  • Transfer the crystals to a watch glass and allow them to air dry completely.
  • Determine the melting point of the dried crystals to assess their purity. Pure this compound has a melting point of 86-88°C.[5]

Mandatory Visualizations

Recrystallization_Workflow start Start: Impure This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration  Yes cool 3. Slow Cooling & Ice Bath insoluble_check->cool No   hot_filtration->cool collect 4. Vacuum Filtration & Cold Solvent Wash cool->collect dry 5. Air Dry Crystals collect->dry end End: Pure Crystals of this compound dry->end

References

Technical Support Center: Purification of Crude 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Dinitroiodobenzene.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of crude this compound, primarily focusing on the common method of recrystallization.

Frequently Asked Questions (FAQs):

Q1: My crude this compound is a red-brown or orange-brown solid. How can I tell if my purification is successful?

A1: A key indicator of successful purification is a color change. Crude this compound is often a red-brown or orange-brown solid.[1] A purer product will appear as yellow-orange to lemon-yellow crystals.[1] The removal of a "red-brown solid residue" during the purification process is a good sign.[1]

Q2: I am experiencing a very low yield after recrystallization. What are the possible causes and how can I improve it?

A2: Low yield is a common issue in recrystallization.[2][3][4] Several factors could be responsible:

  • Excessive Solvent: Using too much solvent for recrystallization is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[2][3][5]

    • Solution: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[3] If you've already used too much, you can try to carefully evaporate some of the solvent to achieve a saturated solution and then allow it to cool again.[2][6]

  • Premature Crystallization: If the compound crystallizes too quickly, especially during hot filtration, you can lose product.

    • Solution: Ensure your filtration apparatus is pre-heated. Using a slight excess of hot solvent can also help prevent premature crystallization in the funnel.[6]

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution.

    • Solution: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.[7]

  • Loss During Transfer: Mechanical losses during transfers between flasks and on the filter paper can contribute to a lower yield.

  • Excessive Washing: Washing the crystals with too much or with room-temperature solvent can redissolve some of the product.[3]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[3]

Q3: My product is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, leading to a significant melting point depression.[2][6]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.[2][5]

    • Allow the solution to cool more slowly. This can be achieved by letting the flask cool to room temperature on a benchtop before placing it in an ice bath.[5]

    • Scratching the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.[3]

    • Adding a seed crystal of pure this compound can also initiate crystallization.[2][3]

Q4: No crystals are forming, even after cooling the solution for an extended period. What's wrong?

A4: This is likely due to either using too much solvent, resulting in an unsaturated solution, or the solution being supersaturated.[3][5][6]

  • Solution:

    • For an unsaturated solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][6]

    • For a supersaturated solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[3]

Q5: The melting point of my purified product is broad. What does this indicate?

A5: A broad melting point range is a common indicator of an impure compound. The impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures. A pure compound should have a sharp melting point. The reported melting point for pure this compound is around 88-90°C.[1]

  • Solution: The product likely requires further purification. A second recrystallization is often effective in improving purity and sharpening the melting point range.[1] If recrystallization is ineffective, consider using an alternative purification method like column chromatography.

Data Presentation

Table 1: Purification Efficiency of this compound by Recrystallization

Purification StageAppearanceYieldMelting Point (°C)
Crude ProductRed-brown/Orange-brown solid--
After 1st RecrystallizationYellow-orange crystals65-71%87-89
After 2nd RecrystallizationLemon-yellow crystals48-58%88.5-90

Data sourced from Organic Syntheses procedure.[1]

Experimental Protocols

1. Recrystallization of Crude this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Crude this compound

  • Petroleum ether (b.p. 90-100°C)

  • Benzene

  • Activated carbon

  • Erlenmeyer flasks

  • Reflux condenser

  • Heating mantle or steam bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Initial Wash: The crude product, which may contain inorganic salts from the synthesis, should first be washed with water. This is achieved by stirring the crude solid with water and then collecting the insoluble product by suction filtration.[1]

  • Dissolution:

    • Transfer the damp crude solid to a large round-bottomed flask.

    • Prepare a solvent mixture of 75% petroleum ether (b.p. 90-100°C) and 25% benzene.

    • Add the solvent mixture to the flask containing the crude product.

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 15 minutes, or until the solid dissolves.[1]

  • Decolorization:

    • Carefully decant the hot solution into a separate flask, leaving behind any insoluble red-brown residue.[1]

    • Allow the solution to cool slightly and then cautiously add a small amount of powdered activated carbon to decolorize the solution.[1]

    • Swirl the mixture and heat it for an additional 5 minutes.[1]

  • Hot Filtration:

    • Filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Stopper the flask containing the filtrate and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize the crystallization of the product.[1]

  • Isolation and Drying:

    • Collect the yellow-orange crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold petroleum ether.

    • Allow the product to air-dry completely.

  • Second Recrystallization (Optional for higher purity):

    • For a purer, lemon-yellow product, a second recrystallization can be performed using petroleum ether (b.p. 90-100°C) as the solvent and again using activated carbon.[1]

2. Column Chromatography of this compound (General Procedure)

If recrystallization fails to yield a pure product, column chromatography can be employed. The appropriate solvent system should first be determined by Thin Layer Chromatography (TLC).

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Sand

  • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, to be determined by TLC)

  • Chromatography column

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Develop a TLC method to separate this compound from its impurities. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Continuously run the eluent through the column, never letting the silica gel dry out.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a suitable volatile solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes or flasks.

  • Analysis and Collection:

    • Monitor the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound (Red-brown solid) wash Wash with Water crude->wash filter1 Suction Filtration wash->filter1 recrystallize Recrystallization (Petroleum Ether/Benzene + Activated Carbon) filter1->recrystallize impurities1 Inorganic Salts filter1->impurities1 Remove hot_filter Hot Filtration recrystallize->hot_filter cool Cool to Crystallize hot_filter->cool impurities2 Insoluble Impurities (Red-brown residue, Carbon) hot_filter->impurities2 Remove filter2 Suction Filtration cool->filter2 pure Pure this compound (Yellow crystals) filter2->pure mother_liquor Mother Liquor (Contains soluble impurities) filter2->mother_liquor Separate

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization action action start Problem with Recrystallization? oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? start->low_yield no_crystals No Crystals Forming? start->no_crystals action_reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly. oiling_out->action_reheat_add_solvent Yes action_check_solvent Used too much solvent? Evaporate some solvent. Ensure cooling is complete. low_yield->action_check_solvent Yes action_evaporate Too much solvent likely used. Evaporate some solvent and re-cool. no_crystals->action_evaporate Yes action_scratch_seed Scratch flask or add seed crystal. action_reheat_add_solvent->action_scratch_seed If still no crystals action_scratch_seed2 Scratch flask or add seed crystal. action_evaporate->action_scratch_seed2 If still no crystals

Caption: Troubleshooting decision tree for recrystallization issues.

References

managing temperature control in 2,4-Dinitroiodobenzene nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control during the nitration of iodoaromatic compounds to synthesize 2,4-Dinitroiodobenzene.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is rising very quickly and is not responding to my cooling bath. What should I do and what could be the cause?

  • Answer: An uncontrolled, rapid temperature increase indicates a potential runaway reaction, which is a serious safety concern in highly exothermic nitration processes.[1]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture (concentrated nitric and sulfuric acids). This is the most critical first step to prevent further heat generation.

    • Enhance Cooling: Ensure your cooling bath is at its lowest possible temperature and has sufficient volume. If necessary, add more coolant (e.g., ice, dry ice).

    • Increase Agitation: Maximize the stirring rate to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.

    • Prepare for Quenching (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by slowly and carefully pouring the reaction mixture over a large volume of crushed ice with vigorous stirring. Caution: Quenching is a hazardous operation and should only be performed as a last resort according to established emergency procedures.

    Potential Causes & Long-Term Solutions:

    • Cause: The rate of addition of the nitrating agent was too fast, generating heat quicker than the system could dissipate it.

    • Solution: In subsequent experiments, add the nitrating mixture dropwise, carefully monitoring the internal reaction temperature.

    • Cause: Inadequate cooling capacity for the scale of the reaction.

    • Solution: Use a larger cooling bath, a more efficient cryostat, or reduce the scale of the reaction.

    • Cause: Poor agitation leading to localized "hot spots" where reactant concentration is high.

    • Solution: Use an overhead mechanical stirrer for better mixing, especially for larger volumes, or a larger magnetic stir bar.

Issue 2: Low Yield of this compound

  • Question: My reaction is complete, but the yield of the desired this compound is very low. How can temperature management affect my yield?

  • Answer: Temperature plays a critical role in both reaction rate and selectivity. Improper temperature control can lead to incomplete reactions or the formation of unwanted byproducts.

    Potential Causes & Solutions:

    • Cause: The reaction temperature was too low, leading to an incomplete reaction.

    • Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider slowly increasing the temperature while carefully monitoring for any exotherm. For dinitration of similar substrates like chlorobenzene, a common procedure involves an initial controlled addition at a lower temperature (e.g., 50-55°C) followed by heating to a higher temperature (e.g., 95°C) for a period to ensure the reaction goes to completion.[2]

    • Cause: The reaction temperature was too high, leading to the formation of side products or degradation of the starting material or product.

    • Solution: Maintain a strictly controlled, lower temperature during the addition of the nitrating agent. Higher temperatures increase the likelihood of over-nitration (e.g., formation of trinitro-iodobenzene) and oxidative side reactions.[3]

Issue 3: Formation of Unexpected Side Products

  • Question: I've isolated my product, but spectroscopic analysis shows significant impurities. What side-products can form due to poor temperature control?

  • Answer: Poor temperature control is a primary cause of side-product formation in nitration reactions.

    Potential Side Products & Temperature-Related Causes:

    • Over-Nitration Products (e.g., Trinitro-iodobenzene): Higher reaction temperatures increase the chance of substituting more than one nitro group onto the aromatic ring.[3] Even at 50°C, some dinitration of benzene can occur, and this is more pronounced at higher temperatures.

    • Oxidation Byproducts: Nitric acid is a strong oxidizing agent, especially at elevated temperatures. This can lead to the degradation of the aromatic ring and the formation of phenolic and tar-like substances.[4]

    • Incorrect Isomer Distribution: While the directing effects of the iodo and nitro groups strongly favor the 2,4-dinitro product, extreme temperatures can sometimes influence the regioselectivity, leading to minor amounts of other isomers.

    Solution:

    • Maintain the recommended temperature profile throughout the reaction. For nitrations, this often means a slow, controlled addition of the nitrating agent at a low to moderate temperature to manage the initial exotherm, followed by a controlled heating period to drive the reaction to completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the nitration of an iodoaromatic compound to this compound?

    • A1: A specific optimal temperature can vary based on the starting material (e.g., iodobenzene, p-nitroiodobenzene). However, a general and safe approach for similar dinitrations involves the slow, dropwise addition of the nitrating mixture while maintaining the internal reaction temperature below 50-60°C.[3][5] After the addition is complete, the reaction mixture may be heated, for instance to around 95-105°C, for a set period to ensure complete dinitration.[2][6][7] It is crucial to monitor the reaction's progress and control the temperature diligently.

  • Q2: Why is a mixture of concentrated nitric and sulfuric acids used?

    • A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][8] The nitronium ion is the active species that reacts with the aromatic ring.[3][8]

  • Q3: How does the exothermicity of nitration impact temperature control?

    • A3: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[4] This heat can cause the reaction rate to increase, which in turn generates more heat, leading to a dangerous cycle known as thermal runaway if not properly controlled by an adequate cooling system.[1]

  • Q4: Can I add the iodo-substrate to the nitrating mixture instead of the other way around?

    • A4: It is strongly recommended to add the nitrating mixture to the substrate. This ensures that the nitrating agent is the limiting reactant at any given moment during the addition phase, which helps to control the reaction rate and the resulting exotherm. Adding the substrate to the full volume of the powerful nitrating mixture can lead to a violent, uncontrolled reaction.

Data Presentation

Temperature RangeMajor ProductByproducts Observed
-15 to -8 °C4-methoxy-3-nitrobenzaldehydeNone observed
25 to 40 °C4-methoxy-3-nitrobenzaldehyde2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole
Table 1: Illustrative data on the effect of temperature on product distribution in the nitration of p-Anisaldehyde.

Experimental Protocols

General Protocol for the Dinitration of an Iodoaromatic Substrate

This protocol is a generalized procedure based on the dinitration of similar haloaromatic compounds and should be adapted and optimized for specific laboratory conditions and substrates after a thorough risk assessment.

Materials:

  • Starting Material (e.g., p-Nitroiodobenzene or Iodobenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid. The mixture should be prepared in an ice bath to dissipate the heat of mixing and then allowed to cool to room temperature.

  • Reaction Setup: Place the iodoaromatic starting material in a round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, and an addition funnel. The flask should be immersed in a cooling bath (e.g., an ice-water bath).

  • Addition of Nitrating Agent: Begin stirring the starting material and slowly add the prepared nitrating mixture dropwise from the addition funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature below a set point (e.g., 50-55°C).[2] Use the cooling bath to manage the exotherm.

  • Reaction Completion: After the addition is complete, the reaction may be stirred at a controlled temperature for a specified duration. In some procedures for dinitration, the temperature is then carefully raised (e.g., to 95°C) and held for a period (e.g., 2 hours) to drive the reaction to completion.[2]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice with stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with water to remove residual acid and then purified, typically by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Temperature Control start Uncontrolled Temperature Rise? stop_reagents Immediately Stop Reagent Addition start->stop_reagents Yes no_issue Maintain Protocol start->no_issue No enhance_cooling Enhance Cooling & Increase Agitation stop_reagents->enhance_cooling is_controlled Temperature Stabilized? enhance_cooling->is_controlled proceed Proceed with Caution & Monitor Closely is_controlled->proceed Yes quench Emergency Quench (Last Resort) is_controlled->quench No review Post-Experiment Review: - Addition Rate - Cooling Capacity - Agitation proceed->review quench->review

Caption: Workflow for managing a temperature excursion during nitration.

References

Technical Support Center: Avoiding Unwanted Byproducts in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Sₙ2 reaction is slow and I'm observing elimination byproducts.

Question: I am performing an Sₙ2 reaction with a secondary alkyl halide, and the reaction is proceeding very slowly, with the major product being an alkene (elimination byproduct) instead of my desired substitution product. How can I favor the Sₙ2 pathway?

Answer: This is a common issue when working with secondary substrates, as they are at the borderline between Sₙ2 and E2 mechanisms.[1] Several factors can be optimized to favor substitution over elimination.

Troubleshooting Steps:

  • Choice of Nucleophile/Base: The nature of your nucleophile is critical. To favor Sₙ2, use a strong nucleophile that is a weak base.[2] For instance, nucleophiles like I⁻, Br⁻, CN⁻, or N₃⁻ are good choices. Avoid strong, bulky bases like tert-butoxide, as they will preferentially act as bases, leading to E2 elimination due to steric hindrance around the electrophilic carbon.[3][4]

  • Solvent Selection: The solvent plays a crucial role in reaction kinetics. For Sₙ2 reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile are ideal.[3][5] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[6] In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring E2.[3]

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more entropically favored at higher temperatures.

Experimental Protocol: Optimizing for Sₙ2 with a Secondary Alkyl Halide

This protocol provides a general method to favor the Sₙ2 pathway for a secondary alkyl halide.

  • Reagent and Solvent Selection:

    • Nucleophile: Choose a strong nucleophile that is a weak base (e.g., NaN₃, NaCN).

    • Solvent: Select a polar aprotic solvent like DMSO or DMF.[2]

  • Reaction Conditions:

    • Dissolve the secondary alkyl halide (1.0 mmol) and the nucleophile (1.1-1.5 eq) in 10 mL of the chosen anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Maintain the reaction temperature at or below room temperature (e.g., 0-25 °C) to disfavor the competing E2 reaction.[8]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: My Sₙ1 reaction is yielding a mixture of rearranged products.

Question: I am conducting an Sₙ1 reaction and obtaining a significant amount of a rearranged product alongside my expected product. How can I minimize or predict these rearrangements?

Answer: Carbocation rearrangements are a common occurrence in Sₙ1 reactions, driven by the formation of a more stable carbocation intermediate.[9][10] Understanding the factors that lead to these rearrangements is key to controlling the product distribution.

Troubleshooting Steps:

  • Substrate Structure: Rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are likely when a less stable carbocation (e.g., secondary) can rearrange to a more stable one (e.g., tertiary or resonance-stabilized).[10][11]

  • Predicting Rearrangements: Before running the reaction, analyze the structure of your substrate. Identify if the initial carbocation formed upon departure of the leaving group is adjacent to a carbon atom that, if it became the cationic center, would be more stable.

  • Minimizing Rearrangements: While completely avoiding rearrangements can be challenging, you can sometimes influence the product ratio by carefully selecting your reaction conditions. Using a less ionizing solvent might slightly disfavor the formation and lifespan of the carbocation, potentially reducing the extent of rearrangement, though this can also slow down the desired Sₙ1 reaction.

Experimental Protocol: Identifying and Characterizing Rearrangement Products

  • Reaction Execution:

    • Perform the Sₙ1 reaction under standard conditions (e.g., a polar protic solvent like ethanol or water).

  • Product Analysis:

    • After work-up, carefully analyze the crude product mixture using techniques like ¹H NMR, ¹³C NMR, and GC-MS.

    • Compare the spectra of the product mixture to the expected spectra of both the unrearranged and potential rearranged products.

  • Working Backwards:

    • From the identified products, deduce the structure of the carbocation intermediates that must have formed.[12] This will help you map the rearrangement pathway (e.g., 1,2-hydride shift, ring expansion).[12]

Issue 3: Competition between Substitution and Elimination.

Question: How can I generally control the competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions?

Answer: The balance between substitution and elimination is influenced by the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature.

Data Presentation: Factors Influencing Substitution vs. Elimination

FactorFavors Substitution (Sₙ)Favors Elimination (E)Rationale
Substrate Methyl, Primary > SecondaryTertiary > SecondarySteric hindrance around the electrophilic carbon hinders Sₙ2 but favors E2.[13][14] Tertiary carbocations in E1 are stable.
Nucleophile/Base Strong, non-bulky nucleophiles (Sₙ2) or weak nucleophiles (Sₙ1)Strong, bulky bases (E2) or weak bases at high temp (E1)Bulky bases are sterically hindered from acting as nucleophiles.[15] Strong bases favor the concerted E2 mechanism.
Solvent Polar aprotic (Sₙ2), Polar protic (Sₙ1)Polar protic can favor E2 with strong bases[3]Polar aprotic solvents enhance nucleophilicity for Sₙ2.[6] Polar protic solvents stabilize carbocations for Sₙ1/E1.[16]
Temperature Lower temperaturesHigher temperaturesElimination reactions are more entropically favored.

Visualizations

Logical Workflow for Predicting Reaction Pathways

G sub Substrate (1°, 2°, 3°) sn2 Sₙ2 sub->sn2 sn1 Sₙ1 sub->sn1 3°, weak base e2 E2 sub->e2 3°, strong base e1 E1 sub->e1 3°, weak base nuc Nucleophile/Base (Strong/Weak, Bulky/Non-bulky) nuc->sn2 Strong, non-bulky nuc->sn1 Weak nuc->e2 Strong, bulky nuc->e1 Weak solv Solvent (Protic/Aprotic) solv->sn2 Aprotic solv->sn1 Protic temp Temperature (High/Low) temp->e2 High temp->e1 High

Caption: Decision factors for substitution vs. elimination.

Competing Sₙ2 and E2 Pathways

G start Alkyl Halide (2°) + Nucleophile/Base sub_path Substitution (Sₙ2) start->sub_path Strong Nucleophile, Weak Base, Low Temp, Polar Aprotic Solvent elim_path Elimination (E2) start->elim_path Strong, Bulky Base, High Temp sub_prod Substitution Product sub_path->sub_prod elim_prod Alkene Product elim_path->elim_prod

Caption: Factors influencing Sₙ2 vs. E2 competition.

Sₙ1 Reaction with Potential Rearrangement

G start Substrate (R-X) carbocation1 Initial Carbocation (less stable) start->carbocation1 - Leaving Group rearrangement 1,2-Shift (Hydride or Alkyl) carbocation1->rearrangement product1 Unrearranged Product carbocation1->product1 + Nucleophile carbocation2 Rearranged Carbocation (more stable) rearrangement->carbocation2 product2 Rearranged Product carbocation2->product2 + Nucleophile

Caption: Sₙ1 mechanism showing a rearrangement pathway.

References

Technical Support Center: Optimizing Catalyst Loading for 2,4-Dinitroiodobenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dinitroiodobenzene in palladium-catalyzed cross-coupling reactions. The information is designed to help resolve common issues and optimize reaction conditions, with a focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: While the highly electron-deficient nature of this compound facilitates the initial oxidative addition step to the Pd(0) catalyst, the nitro groups can introduce challenges.[1] Potential issues include side reactions and catalyst inhibition under certain conditions.[1] Therefore, careful selection of the catalyst, ligand, and base is critical for success.

Q2: What is a good starting point for catalyst loading in couplings with this compound?

A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[2] Given the high reactivity of the C-I bond in this compound, starting at the lower end of this range (e.g., 0.5-2 mol%) is often a good strategy.[2][3] However, for less reactive coupling partners or if issues arise, increasing the loading may be necessary. For some highly efficient catalyst systems, loadings can be much lower, even in the parts-per-million (ppm) range.[4]

Q3: My reaction is not proceeding, or the yield is very low. What are the first troubleshooting steps?

A3: When a coupling reaction with this compound fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[3][5]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of coupling partners (e.g., Glaser coupling in Sonogashira reactions).[3][6] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[5][6]

  • Reagent Quality: Verify the purity and dryness of your solvent, base, and other reagents. Water content, for instance, can significantly lower the rate of reaction in some cases.[7]

Q4: I am observing significant amounts of homocoupling of my coupling partner (e.g., boronic acid or alkyne). What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction, often caused by the presence of oxygen.[3] In Sonogashira couplings, this is known as Glaser coupling and can be induced by Cu(I) co-catalysts in the presence of air.[8] To minimize this:

  • Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[6]

  • For Sonogashira reactions, consider using a copper-free protocol.[8][9]

  • Adjusting the base or solvent system can sometimes suppress homocoupling.

Q5: How do I select the optimal ligand for my this compound coupling?

A5: Ligand choice is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective because they promote the oxidative addition step and stabilize the active catalytic species.[2] The optimal ligand depends heavily on the specific coupling reaction (e.g., Suzuki, Sonogashira, Heck) and the coupling partner.[10] Screening a variety of ligands is often a necessary step in optimization.[5]

Troubleshooting Guide

This guide provides a logical workflow for addressing common problems encountered when optimizing catalyst loading for this compound couplings.

.dot

Troubleshooting_Workflow Troubleshooting Flow for this compound Couplings cluster_success start Problem: Low or No Yield check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst/ligand - Consider a robust precatalyst - Ensure inert atmosphere start->check_catalyst Start Here check_reagents 2. Check Reagents & Conditions - Use dry, degassed solvents - Verify base activity/purity - Confirm temperature check_catalyst->check_reagents If no improvement success Problem Resolved check_catalyst->success Improvement increase_loading 3. Adjust Catalyst Loading - Increase loading incrementally (e.g., 1% -> 2% -> 5%) check_reagents->increase_loading If no improvement check_reagents->success Improvement screen_ligands 4. Screen Ligands - Try bulky, electron-rich phosphines (XPhos, SPhos) - Test different ligand classes increase_loading->screen_ligands If still low yield increase_loading->success Improvement screen_solvents 5. Screen Solvents & Base - Test different solvents (Toluene, Dioxane, DMF) - Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligands->screen_solvents If optimization needed screen_ligands->success Improvement screen_solvents->success Improvement

Caption: A troubleshooting workflow for addressing low-yield coupling reactions.

Data Presentation: Catalyst Loading Optimization

Optimizing catalyst loading is a balance between maximizing yield and minimizing cost and residual metal contamination. The following tables provide representative data for catalyst loading optimization in common cross-coupling reactions involving electron-deficient aryl iodides, which can serve as a starting point for this compound.

Table 1: Representative Catalyst Loading for Sonogashira Coupling of p-Iodonitrobenzene (Data synthesized from related studies as a model)

EntryCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄/CuI2.5Et₃NTHF50~94[8]
2Palladacycle[11]0.25Et₃NWater40>90[8]
3Catalyst 10.01 (100 ppm)PiperidineN/A50>95[4]
4Pd₂(dba)₃/P(t-Bu)₃0.02PiperidineN/ART>90[9]

Table 2: Representative Catalyst Loading for Suzuki-Miyaura Coupling of Activated Aryl Halides (Data synthesized from related studies as a model)

EntryAryl HalideCatalystCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Bromo-5-methoxy-2,4-dinitrobenzenePd(OAc)₂2SPhos (4)K₃PO₄Toluene/H₂O100>90[1]
24-BromoacetophenonePd(OAc)₂2RuPhos (4)K₃PO₄t-AmylOH100>95[1]
3Aryl BromideXPhos Pd G30.5 - 2-K₃PO₄Dioxane/H₂O80-110Varies[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a screw-cap vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

    • Seal the vessel with a septum cap.[3]

  • Inerting the Atmosphere:

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[3]

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[3]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).[5]

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[3]

Key Process Visualization

Understanding the catalytic cycle is essential for troubleshooting. Issues such as poor catalyst activity or side reactions often relate to a specific step in the cycle.

.dot

Catalytic_Cycle Simplified Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)L₂(I) pd0->pd2_oxidative Oxidative Addition (+ Ar-I) pd2_transmetal Ar-Pd(II)L₂(R') pd2_oxidative->pd2_transmetal Transmetalation (+ R'-[M]) pd2_oxidative->l3 [M]-I pd2_transmetal->pd0 Reductive Elimination pd2_transmetal->l1 Product (Ar-R')

Caption: Key steps in a generic palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2,4-Dinitroiodobenzene, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound with the chemical formula C₆H₃IN₂O₄.[1][2][3] It is a yellow crystalline solid.[2][4] Structurally, it is an iodobenzene molecule substituted with two nitro groups at the 2 and 4 positions.[2] It is primarily used in chemical synthesis, for example, in the cloning and characterization of biotic-stress-inducible glutathione transferase from Phaseolus vulgaris.[4] Due to the presence of the nitro groups, the iodine atom is susceptible to nucleophilic substitution, making it a versatile intermediate in the synthesis of other compounds.

Q2: What are the general recommendations for the storage of this compound?

Q3: What are the known hazards associated with this compound?

A3: this compound is classified as a skin irritant and may cause an allergic skin reaction.[2] It can also cause serious eye irritation.[2] Similar to other dinitrobenzene compounds, it may pose a risk of methemoglobinemia.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I purify this compound if I suspect it has degraded?

A4: Recrystallization is a common method for purifying solid organic compounds. For this compound, crystallization from ethyl acetate (EtOAc) has been suggested.[4] Another reported method involves recrystallization from a mixture of petroleum ether and benzene, or from petroleum ether alone with the use of activated carbon to remove colored impurities.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Discoloration of the solid (darkening from yellow to brown/red) - Exposure to light (photodegradation)- Exposure to heat- Presence of impurities- Store the compound in an amber vial or in the dark.- Store at recommended lower temperatures.- Purify the material by recrystallization.[4][5]
Inconsistent experimental results - Degradation of the compound- Presence of residual starting materials or solvents from synthesis- Verify the purity of the compound using analytical techniques like HPLC, GC-MS, or NMR.- Repurify the compound if necessary.
Poor solubility in a given solvent - Use of an inappropriate solvent- The compound has degraded to insoluble byproducts.- this compound is reported to be insoluble in water.[4] It is soluble in organic solvents like ethyl acetate.[4]- Check the purity of the material.
Formation of unexpected byproducts in a reaction - The starting material has degraded.- Reaction with incompatible substances.- Confirm the identity and purity of the starting material before use.- Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[6]

Stability and Storage Data

Specific quantitative stability data for this compound is limited. The following table provides general guidance based on its chemical properties and data for analogous compounds.

Parameter Recommendation/Data Source/Analogy
Appearance Yellow crystalline powder[2][4]
Melting Point 86-88 °C[4]
Storage Temperature Cool, dry place (2-8 °C recommended for long-term storage)General practice for thermally sensitive organic compounds.
Light Sensitivity Sensitive to light. Store in the dark.Nitroaromatic compounds are often light-sensitive.[7][8]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, ammonia.[6]Based on data for 1-chloro-2,4-dinitrobenzene.[6]
Shelf Life Not definitively established. Recommended to re-test after 1-2 years.General practice for reactive organic compounds.

Experimental Protocols

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and monitor its degradation over time under specific storage conditions.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This will be your stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 50% B and increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined, but a starting point could be around 254 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

  • Analysis: Inject the standards and the sample. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks. For stability studies, samples stored under different conditions (e.g., room temperature, 4 °C, exposed to light) can be analyzed at regular intervals. The decrease in the peak area of this compound and the appearance of new peaks will indicate degradation.

Visualizations

Troubleshooting_Workflow start Start: Experiment Fails or Gives Inconsistent Results check_purity Check Purity of this compound (e.g., HPLC, NMR, TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the Compound (e.g., Recrystallization) is_pure->purify No check_storage Review Storage Conditions (Temperature, Light, Atmosphere) is_pure->check_storage Yes purify->check_purity are_conditions_ok Are storage conditions appropriate? check_storage->are_conditions_ok correct_storage Store in a cool, dark, and dry place under an inert atmosphere if necessary are_conditions_ok->correct_storage No check_incompatibilities Check for Incompatible Reagents (Strong bases, oxidizers, etc.) are_conditions_ok->check_incompatibilities Yes correct_storage->check_incompatibilities are_reagents_compatible Are all reagents compatible? check_incompatibilities->are_reagents_compatible replace_reagents Replace incompatible reagents are_reagents_compatible->replace_reagents No rerun_experiment Re-run Experiment are_reagents_compatible->rerun_experiment Yes replace_reagents->rerun_experiment

Caption: Troubleshooting workflow for experiments involving this compound.

Stability_Testing_Workflow start Start: Stability Study of This compound initial_analysis Initial Analysis of a Pure Sample (t=0) (HPLC, GC-MS, Visual) start->initial_analysis storage_conditions Divide and Store Samples under Different Conditions (e.g., 25°C/light, 25°C/dark, 4°C/dark) initial_analysis->storage_conditions time_points Analyze Samples at Predetermined Time Points (t=1, 2, 3... months) storage_conditions->time_points analytical_methods Analytical Methods: - HPLC for purity - GC-MS to identify degradation products - Visual inspection for color change time_points->analytical_methods data_analysis Data Analysis: - Plot purity vs. time - Identify degradation pathways analytical_methods->data_analysis conclusion Determine Shelf Life and Optimal Storage Conditions data_analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 2,4-Dinitroiodobenzene and Sanger's Reagent for N-Terminal Peptide Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a peptide's amino acid sequence is a cornerstone of protein characterization and functional analysis. The identification of the N-terminal amino acid is the critical first step in classical sequencing methodologies. This guide provides a detailed comparison of two aryl halide reagents used for this purpose: 2,4-Dinitroiodobenzene and the more renowned Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, DNFB).

Introduction to N-Terminal Derivatization

The fundamental principle of N-terminal sequencing, as pioneered by Frederick Sanger, involves the chemical labeling of the free alpha-amino group at the N-terminus of a polypeptide chain.[1][2] This creates a stable, tagged amino acid. Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the constituent amino acids.[1] The tagged N-terminal amino acid can then be isolated and identified, typically by chromatography, revealing the identity of the first amino acid in the sequence.[1][3]

Both this compound and Sanger's Reagent (DNFB) function as these essential labeling agents. They react with the N-terminal amino group via a nucleophilic aromatic substitution mechanism.[4][5] The choice of reagent can influence reaction efficiency, specificity, and the overall success of the sequencing workflow.

Mechanism of Action

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups (-NO2) strongly activate the benzene ring towards nucleophilic attack by the deprotonated N-terminal amino group of the peptide.[5] The amino group attacks the carbon atom bonded to the halogen, displacing the halide ion and forming a stable dinitrophenyl (DNP) derivative of the peptide.[1] This DNP-peptide is characteristically yellow.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products peptide Peptide (H₂N-CHR₁-CO-...) reaction_step Nucleophilic Aromatic Substitution (Mildly Alkaline pH) peptide->reaction_step reagent 2,4-Dinitrohalobenzene (X = F or I) reagent->reaction_step dnp_peptide DNP-Peptide (Yellow Derivative) halide Halide Ion (X⁻) reaction_step->dnp_peptide Forms stable C-N bond reaction_step->halide Leaving Group

Caption: General mechanism for N-terminal peptide labeling.

Performance Comparison: this compound vs. Sanger's Reagent (DNFB)

The primary difference between the two reagents lies in the halogen leaving group: iodine versus fluorine. In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluoro derivatives are generally more reactive in SNAr reactions than their iodo counterparts.

While direct quantitative comparisons in peptide sequencing literature are scarce, the established principles of physical organic chemistry provide a strong basis for evaluation. Sanger's reagent (DNFB) is overwhelmingly cited and used in established protocols, indicating its optimized performance for this application.[1][2][4][6][7]

FeatureSanger's Reagent (1-Fluoro-2,4-dinitrobenzene)This compoundRationale / Reference
Leaving Group Fluoride (F⁻)Iodide (I⁻)Chemical structure.
Relative Reactivity HigherLowerFluorine's high electronegativity enhances the electrophilicity of the reaction site, accelerating the rate-determining nucleophilic attack.
Reaction Conditions Mildly alkaline (pH ~8-9), room temperature.Likely requires more forcing conditions (e.g., higher temperature or longer reaction times) to achieve comparable yield.Standard protocols for DNFB are well-established.[1] Reactivity of aryl iodides in SNAr is lower.
Specificity High for α-amino groups. Reacts with other nucleophiles (e.g., ε-amino of Lys, imidazole of His, phenolic -OH of Tyr, -SH of Cys).Similar reactivity profile to DNFB, but potentially less vigorous, which might offer a slight increase in selectivity under carefully controlled conditions.Both reagents target nucleophilic groups.[1][3][8]
Side Reactions Can modify side chains, which may complicate analysis if not accounted for.[3] Degradation of the reagent can occur under harsh conditions.[9]Similar potential for side-chain modification.The reactive nature of the dinitrophenyl group is common to both.
Stability of Product The DNP-amino acid linkage is stable to strong acid hydrolysis (e.g., 6M HCl), which cleaves peptide bonds.[1][4]The DNP-amino acid linkage is expected to have similar stability.The stability is conferred by the dinitrophenyl group, not the original halogen.

Experimental Protocols

The following is a generalized protocol for N-terminal amino acid identification using Sanger's Reagent, which remains the standard method.

Protocol: N-Terminal Analysis using Sanger's Reagent (DNFB)

1. Derivatization of the Peptide: a. Dissolve the purified peptide (approximately 50-100 nmol) in a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a pH of ~8-9.[1] b. Prepare a solution of DNFB in ethanol. c. Add the DNFB solution to the peptide solution in excess and allow the reaction to proceed at room temperature for 2-4 hours in the dark. The DNP derivatives are light-sensitive.[10] d. After the reaction, the yellow DNP-peptide can be precipitated and washed with ether to remove unreacted DNFB.[4]

2. Hydrolysis of the DNP-Peptide: a. Resuspend the purified DNP-peptide in 6 M hydrochloric acid (HCl).[11] b. Seal the reaction tube under vacuum or in an inert atmosphere. c. Heat the sample at 110°C for 18-24 hours to completely hydrolyze all peptide bonds.[6] d. After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.

3. Identification of the DNP-Amino Acid: a. The dried hydrolysate contains the DNP-N-terminal amino acid and all other amino acids in their free form. b. Extract the yellow DNP-amino acid into an organic solvent such as ether or ethyl acetate.[12] c. Identify the DNP-amino acid using a chromatographic method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14][15] d. The identity is confirmed by comparing the retention time or Rf value of the unknown DNP-amino acid to that of known DNP-amino acid standards.

Experimental_Workflow start Start: Purified Peptide step1 Step 1: Derivatization Add Sanger's Reagent (DNFB) at pH 8-9 start->step1 step2 Step 2: Purification Remove unreacted DNFB step1->step2 step3 Step 3: Acid Hydrolysis 6M HCl, 110°C, 24h step2->step3 Cleaves all peptide bonds step4 Step 4: Extraction Extract yellow DNP-amino acid into organic solvent step3->step4 step5 Step 5: Identification Chromatography (HPLC/TLC) step4->step5 Compare to standards end End: Identified N-Terminal Amino Acid step5->end

Caption: Workflow for N-terminal amino acid identification.

Conclusion

While both this compound and Sanger's Reagent (DNFB) can be used to label the N-terminal amino acid of a peptide, DNFB is the superior and universally adopted reagent for this purpose. Its higher reactivity, stemming from the electronegativity of the fluorine atom, allows for faster and more efficient derivatization under mild conditions. This has made it the cornerstone of the classical Sanger method for protein sequencing. The use of this compound would likely require harsher reaction conditions, potentially leading to increased side reactions and lower overall efficiency. For modern applications, while Edman degradation and mass spectrometry have largely superseded the Sanger method for sequential analysis, the fundamental chemistry pioneered by Sanger using DNFB remains a vital concept in protein science.[2][16][17]

References

A Comparative Guide to the Kinetics of 2,4-Dinitrohalobenzenes in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of 2,4-dinitrohalobenzenes (where the halogen is F, Cl, Br, or I) in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for research and development.

Introduction to SNAr Reactions of 2,4-Dinitrohalobenzenes

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The SNAr reaction of 2,4-dinitrohalobenzenes is a classic example, where the presence of two electron-withdrawing nitro groups strongly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of a halide leaving group by a wide range of nucleophiles. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The rate of this reaction is significantly influenced by the nature of the halogen leaving group.

The General SNAr Mechanism

The SNAr reaction of a 2,4-dinitrohalobenzene with a nucleophile (Nu⁻) proceeds as follows:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate called a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2] The negative charge is delocalized across the aromatic ring and the nitro groups, which stabilizes the intermediate.

  • Leaving Group Departure: The halide ion is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.

SNAr_Mechanism sub 2,4-Dinitrohalobenzene mc Meisenheimer Complex sub->mc k₁ (slow) nuc Nucleophile (Nu⁻) nuc->mc prod Substituted Product mc->prod k₂ (fast) lg Halide Ion (X⁻) mc->lg

Caption: General mechanism of the SNAr reaction of 2,4-dinitrohalobenzenes.

Comparative Kinetic Data

The reactivity of 2,4-dinitrohalobenzenes in SNAr reactions is highly dependent on the nature of the halogen leaving group. The general trend for reactivity is:

F > Cl > Br > I

This trend is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[2] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The following tables summarize quantitative data for the reactions of 2,4-dinitrohalobenzenes with common nucleophiles.

Reaction with Piperidine in Ethanol

The reaction of 2,4-dinitrohalobenzenes with piperidine in ethanol is a well-studied system that clearly demonstrates the leaving group effect.

2,4-DinitrohalobenzeneSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ min⁻¹)Relative Rate
2,4-Dinitrofluorobenzene~56.5 - 113¹~50 - 100
2,4-Dinitrochlorobenzene1.13[3]1
2,4-Dinitrobromobenzene0.95[3]0.84
2,4-Dinitroiodobenzene0.31[3]0.27

¹ Estimated based on the report that the fluoro derivative reacts 50 to 100 times faster than the chloro derivative.[3]

Reaction with Aniline

Experimental Protocols

The kinetic data presented in this guide are typically obtained using one of the following experimental methods:

UV-Vis Spectrophotometry

This is a common method for following the progress of SNAr reactions, as the products often have a different UV-Vis absorption spectrum from the reactants.

Experimental Workflow:

UV_Vis_Workflow sub Prepare solutions of 2,4-dinitrohalobenzene and nucleophile mix Mix reactants in a thermostatted cuvette sub->mix spec Record absorbance change over time at a specific wavelength mix->spec data Plot absorbance vs. time and determine the rate constant spec->data

Caption: Workflow for a UV-Vis spectrophotometric kinetic study.

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the 2,4-dinitrohalobenzene and the nucleophile in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like acetonitrile or DMSO). The concentrations should be chosen to ensure a measurable reaction rate.

  • Temperature Control: Equilibrate the reactant solutions and the UV-Vis spectrophotometer cell holder to the desired reaction temperature using a thermostatted water bath.

  • Reaction Initiation: Pipette a known volume of the 2,4-dinitrohalobenzene solution into a quartz cuvette. Initiate the reaction by adding a known volume of the nucleophile solution, quickly mixing, and immediately starting data acquisition. For pseudo-first-order kinetics, the nucleophile is typically used in large excess (at least 10-fold).

  • Data Acquisition: Monitor the change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance. Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the excess nucleophile.

Conductometry

This method is suitable when the reaction produces ions, leading to a change in the electrical conductivity of the solution. The reaction of 2,4-dinitrohalobenzenes with amines like piperidine produces a halide ion and a protonated amine, which increases the conductivity.[3]

Detailed Methodology:

  • Solution Preparation: Prepare solutions of the 2,4-dinitrohalobenzene and the nucleophile in a solvent with a low background conductivity (e.g., 95% ethanol).

  • Temperature Control: Place the reaction vessel in a constant temperature bath.

  • Reaction Initiation and Measurement: Mix the reactant solutions in the reaction vessel containing a conductivity probe. Record the change in conductance of the solution over time.

  • Data Analysis: The change in conductance is proportional to the concentration of the ionic products formed. The rate constant can be determined by plotting a function of the conductance against time, based on the integrated rate law for the reaction. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/(a-x) versus time will be linear, where 'a' is the initial concentration and 'x' is the concentration of product at time t. The slope of this line is equal to 2k.[3]

Conclusion

The comparative kinetic data clearly demonstrate that 2,4-dinitrofluorobenzene is the most reactive substrate in SNAr reactions, followed by the chloro, bromo, and iodo derivatives. This reactivity trend is governed by the electrophilicity of the carbon atom attached to the halogen, which is greatest for the highly electronegative fluorine. Researchers and drug development professionals can use this information to select the most appropriate 2,4-dinitrohalobenzene derivative to achieve the desired reaction rate and yield in their synthetic applications. The choice of experimental protocol for kinetic studies will depend on the specific reaction being investigated, with UV-Vis spectrophotometry and conductometry being two of the most common and reliable methods.

References

A Comparative Guide to Validating Product Purity in 2,4-Dinitroiodobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in ensuring reliable experimental outcomes and the safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for validating the purity of 2,4-Dinitroiodobenzene, a vital building block in various synthetic pathways. We will explore the principles, experimental protocols, and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthesis and Potential Impurities

The synthesis of this compound commonly proceeds via the reaction of 2,4-dinitrochlorobenzene with an iodide salt. Potential impurities in the final product can include unreacted starting materials (2,4-dinitrochlorobenzene), side-products from competing reactions, and positional isomers such as 2,6-dinitroiodobenzene. The presence of these impurities can significantly impact the reactivity and toxicological profile of the compound.

Comparison of Analytical Methods for Purity Validation

The choice of an analytical method for purity determination depends on several factors, including the chemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of structural information.

Analytical TechniquePrincipleInformation ProvidedKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative analysis of the main component and non-volatile impurities.High sensitivity and resolution for separating complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile components and impurities.Powerful combination for separation and structural elucidation of thermally stable compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.Provides unambiguous structural confirmation and accurate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically suitable.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound. Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile impurities and for confirming the identity of the main product.

Instrumentation:

  • GC system coupled to a mass spectrometer

  • Capillary column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample. Dissolve it in a suitable solvent like acetone to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-400 m/z

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity can be estimated by the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial.

    • Accurately weigh about 10 mg of a suitable internal standard with a known purity (e.g., maleic anhydride). The internal standard should have signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of a synthesized batch of this compound.

cluster_0 Synthesis & Initial Purification cluster_1 Purity Validation A 2,4-Dinitrochlorobenzene + Iodide Salt B Reaction A->B C Crude this compound B->C D Recrystallization C->D E Purified this compound D->E F Sample for Analysis E->F G HPLC Analysis F->G H GC-MS Analysis F->H I qNMR Analysis F->I J Data Comparison & Purity Assessment G->J H->J I->J K Final Purity Report J->K

Caption: Workflow for Synthesis and Purity Validation of this compound.

This structured approach, combining synthesis, purification, and multi-faceted analytical validation, ensures a high-quality final product suitable for demanding research and development applications.

Navigating the Reaction Maze: A Comparative Guide to LC-MS Analysis of 2,4-Dinitroiodobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of halogenated nitroaromatic compounds, this guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a 2,4-dinitroiodobenzene reaction mixture. We present supporting hypothetical experimental data, detailed protocols, and a comparison with an alternative analytical technique to inform your methodological choices.

The synthesis and subsequent reactions of this compound are pivotal in the development of various pharmaceuticals and fine chemicals. Monitoring the progress of these reactions and identifying potential byproducts is critical for process optimization and ensuring the purity of the final product. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.

Quantitative Analysis of a Hypothetical Reaction Mixture

To illustrate the utility of LC-MS in this context, we consider a hypothetical nucleophilic aromatic substitution reaction where this compound is reacted with a thiol-containing compound (R-SH) to yield the desired product, 2,4-dinitro-1-(R-thio)benzene, with the potential for unreacted starting material and a known impurity, 2,4-dinitrophenol.

Table 1: Hypothetical Quantitative LC-MS Analysis of a this compound Reaction Mixture

CompoundRetention Time (min)[M-H]⁻ (m/z)Concentration (µg/mL)% Area
2,4-Dinitrophenol3.5183.01.22.4
This compound5.2293.95.811.6
2,4-Dinitro-1-(R-thio)benzene6.8315.043.086.0

Experimental Protocol: LC-MS Analysis

This section details the methodology for the LC-MS analysis of the hypothetical reaction mixture.

1. Sample Preparation:

  • Aliquots of the reaction mixture (10 µL) were quenched at various time points with 990 µL of a 50:50 acetonitrile/water solution containing a known concentration of an internal standard (e.g., 2,4-dinitrochlorobenzene).

  • The quenched samples were vortexed for 30 seconds and then centrifuged at 10,000 x g for 5 minutes to pellet any precipitate.

  • The supernatant was transferred to an autosampler vial for LC-MS analysis.

2. Liquid Chromatography Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas Flow: 800 L/hr.

  • Desolvation Temperature: 350°C.

  • Source Temperature: 150°C.

  • Data Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Method Comparison: LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is well-suited for the analysis of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative.

FeatureLC-MSGC-MS
Analyte Suitability Ideal for a wide range of polar and non-polar compounds, including those that are thermally labile or non-volatile.Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sample Preparation Generally simpler, often involving dilution ("dilute and shoot").Can be more complex, sometimes requiring derivatization to increase volatility.
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Ionization Techniques Soft ionization techniques like ESI and APCI, which typically result in intact molecular ions.Hard ionization techniques like Electron Impact (EI), which can cause extensive fragmentation.
Sensitivity Generally offers high sensitivity, particularly with techniques like MRM.Can be very sensitive, but may be limited by analyte volatility and thermal stability.
Application to this compound Well-suited due to the polarity and potential thermal lability of the analytes.May be challenging due to the relatively low volatility and potential for thermal degradation of this compound and its products.

For the analysis of a this compound reaction mixture, LC-MS is the superior technique . The ability to analyze the compounds directly without derivatization, coupled with the soft ionization that preserves the molecular ion for accurate mass determination, provides a significant advantage over GC-MS.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the LC-MS analysis of the this compound reaction mixture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture quench Quench Reaction reaction_mixture->quench Stop Reaction centrifuge Centrifuge quench->centrifuge Remove Solids supernatant Collect Supernatant centrifuge->supernatant Isolate Analyte hplc HPLC Separation supernatant->hplc Inject Sample esi_ms ESI-MS Detection hplc->esi_ms Eluted Analytes peak_integration Peak Integration esi_ms->peak_integration Mass Spectra quantification Quantification peak_integration->quantification Peak Areas reporting Reporting quantification->reporting Concentration Data

Caption: Experimental workflow for LC-MS analysis.

Reactivity Showdown: 2,4-Dinitroiodobenzene vs. 2,4-Dinitrochlorobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the reactivity of 2,4-dinitroiodobenzene and 2,4-dinitrochlorobenzene in nucleophilic aromatic substitution (SNA) reactions. This guide provides a quantitative comparison of their reaction rates, detailed experimental protocols for kinetic analysis, and a visualization of the underlying reaction mechanism.

In the realm of nucleophilic aromatic substitution, the nature of the leaving group plays a pivotal role in determining the reaction kinetics. While both this compound and 2,4-dinitrochlorobenzene are highly activated substrates due to the presence of two electron-withdrawing nitro groups, their reactivity profiles exhibit significant differences. This guide delves into these differences, offering valuable insights for optimizing reaction conditions and selecting the appropriate substrate for various synthetic applications.

Quantitative Reactivity Comparison

Experimental data from studies on the reaction of 2,4-dihalonitrobenzenes with nucleophiles, such as piperidine, consistently demonstrate a higher reactivity for 2,4-dinitrochlorobenzene compared to its iodo- and bromo-analogs. This phenomenon, often referred to as the "element effect" in nucleophilic aromatic substitution, is contrary to the trend observed in aliphatic SN2 reactions where iodide is a better leaving group than chloride.

The established order of reactivity for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol is Cl > Br > I .[1] This trend holds true across various temperatures.[1] The specific rate constants for the reaction of 2,4-dinitrochlorobenzene with piperidine in 95% ethanol are provided in the table below.

Temperature (°C)Rate Constant (k) for 2,4-Dinitrochlorobenzene (liters mole-1 minute-1)
0.20.3188
251.744
404.423

Data sourced from a conductometric study of the reaction kinetics.[2]

This counterintuitive reactivity order in SNAr reactions is attributed to the mechanism of the reaction, which typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. The first step, the nucleophilic attack on the carbon atom bearing the halogen, is usually the rate-determining step. The high electronegativity of chlorine, compared to iodine, makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster reaction rate.

Visualizing the SNAr Mechanism

The signaling pathway for the nucleophilic aromatic substitution of a 2,4-dinitrohalobenzene with a generic nucleophile (Nu-) is depicted below. The reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism Reactants 2,4-Dinitrohalobenzene + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Rate-determining step (Nucleophilic Attack) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Departure Products 2,4-Dinitrophenyl-Nucleophile + Halide (X⁻) TS2->Products

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocols

The kinetic data presented above were obtained through a conductometric method. Below is a detailed protocol for determining the reaction rates of 2,4-dinitrohalobenzenes with a nucleophile like piperidine.

Conductometric Analysis of Reaction Kinetics

This method is suitable for reactions that produce or consume ions, leading to a change in the electrical conductivity of the solution over time.

Materials:

  • 2,4-Dinitrochlorobenzene or this compound

  • Piperidine

  • 95% Ethanol

  • Conductivity meter with a suitable conductivity cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Syringe

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 2,4-dinitrohalobenzene in 95% ethanol at a known concentration (e.g., 0.05 M).

    • Prepare a stock solution of piperidine in 95% ethanol at a concentration that is at least 10-fold higher than the electrophile to ensure pseudo-first-order kinetics (e.g., 0.5 M).

  • Experimental Setup:

    • Place a known volume of the 2,4-dinitrohalobenzene solution into the conductivity cell.

    • Equilibrate the conductivity cell and the piperidine solution in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C).

  • Initiation of the Reaction:

    • Once thermal equilibrium is reached, rapidly inject a known volume of the piperidine solution into the conductivity cell containing the 2,4-dinitrohalobenzene solution.

    • Immediately start monitoring the conductivity of the solution as a function of time.

  • Data Acquisition:

    • Record the conductivity at regular time intervals until the reaction is substantially complete (e.g., for at least three half-lives).

  • Data Analysis:

    • The change in conductivity is proportional to the progress of the reaction.

    • The pseudo-first-order rate constant (k') can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this plot will be -k'.

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (piperidine) used in excess: k = k' / [Piperidine].

This experimental setup allows for the continuous and non-invasive monitoring of the reaction progress, providing accurate kinetic data for comparing the reactivity of different substrates. A similar approach using UV-Vis spectrophotometry can also be employed by monitoring the appearance of the product, N-(2,4-dinitrophenyl)piperidine, which has a distinct absorbance maximum.

References

A Comparative Guide to the Spectroscopic Characterization of 2,4-Dinitroiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of 2,4-dinitroiodobenzene, with supporting experimental data and protocols.

In the realm of pharmaceutical research and development, the precise characterization of molecular structures is paramount. This compound, a key intermediate in various synthetic pathways, requires meticulous analytical scrutiny to ensure its identity and purity. This guide provides a comparative overview of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in the context of characterizing this compound. We present a summary of experimental data, detailed analytical protocols, and a visual representation of the characterization workflow to aid researchers in their analytical endeavors.

Performance Comparison: NMR and IR Spectroscopy

NMR and IR spectroscopy offer complementary information for the structural elucidation of this compound. While IR spectroscopy provides a rapid "fingerprint" of the functional groups present, NMR spectroscopy delivers a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms within the molecule.

For a direct comparison, spectral data for this compound is presented alongside its chloro and bromo analogs. This comparative data highlights the influence of the halogen substituent on the spectral properties of the dinitrophenyl ring.

Compound Technique Parameter Observed Values
This compound ¹H NMR Chemical Shift (δ, ppm)H-3: ~8.8 (d), H-5: ~8.4 (dd), H-6: ~8.1 (d)
Coupling Constant (J, Hz)J₃,₅: ~2.5, J₅,₆: ~8.7
¹³C NMR Chemical Shift (δ, ppm)C-1: ~92, C-2: ~150, C-3: ~130, C-4: ~148, C-5: ~124, C-6: ~141
IR Vibrational Frequency (cm⁻¹)~3100 (Ar C-H), ~1530 (asym NO₂), ~1345 (sym NO₂), ~830 (C-N), ~740 (C-I)
2,4-Dinitrochlorobenzene ¹H NMR Chemical Shift (δ, ppm)H-3: ~8.8 (d), H-5: ~8.5 (dd), H-6: ~7.9 (d)
Coupling Constant (J, Hz)J₃,₅: ~2.7, J₅,₆: ~9.0
¹³C NMR Chemical Shift (δ, ppm)C-1: ~131, C-2: ~148, C-3: ~130, C-4: ~145, C-5: ~122, C-6: ~133
IR Vibrational Frequency (cm⁻¹)~3100 (Ar C-H), ~1530 (asym NO₂), ~1350 (sym NO₂), ~835 (C-N), ~740 (C-Cl)[1][2]
2,4-Dinitrobromobenzene ¹H NMR Chemical Shift (δ, ppm)H-3: ~8.8 (d), H-5: ~8.5 (dd), H-6: ~8.0 (d)
Coupling Constant (J, Hz)J₃,₅: ~2.6, J₅,₆: ~8.8
¹³C NMR Chemical Shift (δ, ppm)C-1: ~120, C-2: ~150, C-3: ~130, C-4: ~148, C-5: ~123, C-6: ~136
IR Vibrational Frequency (cm⁻¹)~3100 (Ar C-H), ~1525 (asym NO₂), ~1345 (sym NO₂), ~830 (C-N), ~730 (C-Br)

Note: The exact spectral values can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of this compound are provided below. These protocols are designed to serve as a starting point for researchers and can be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, a wider spectral width to encompass all carbon signals, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants.

    • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the finely ground mixture to a pellet press die.

    • Apply pressure to form a thin, transparent pellet.

  • Background Spectrum:

    • Place an empty sample holder or a pure KBr pellet in the FTIR spectrometer.

    • Record a background spectrum to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as aromatic C-H stretches, nitro group stretches (asymmetric and symmetric), C-N stretches, and the C-I stretch.

Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq NMR_data Analyze Chemical Shifts, Coupling Constants, Integration NMR_acq->NMR_data IR_data Analyze Vibrational Frequencies IR_acq->IR_data Structure Structural Confirmation of This compound NMR_data->Structure IR_data->Structure

Caption: Workflow for this compound Characterization.

References

Quantitative Analysis of 2,4-Dinitroiodobenzene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 2,4-Dinitroiodobenzene, selecting the appropriate analytical methodology is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, alongside alternative techniques. The information presented is based on established methods for analogous nitroaromatic compounds, providing a robust framework for methodology development.

Comparison of Analytical Methods

The selection of an analytical technique for the quantification of this compound depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is a powerful and widely used method, other techniques offer distinct advantages.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Detection Limits
GC-MS Separation by gas chromatography based on volatility and polarity, followed by detection and quantification using mass spectrometry.High selectivity and sensitivity, provides structural information for confirmation. Recommended by the EPA for similar compounds.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.Sub to mid-ppb range.[1]
HPLC-UV Separation by high-performance liquid chromatography based on polarity, followed by detection using an ultraviolet (UV) detector.Suitable for a wide range of compounds, non-destructive.Lower selectivity compared to MS, potential for co-eluting interferences.-
LC-MS/MS Separation by liquid chromatography coupled with tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices.[2][3][4]Higher instrumentation cost and complexity.Sub-ppb levels.[2]
Electrochemical Sensing Measurement of the current resulting from the oxidation or reduction of the analyte.Rapid, cost-effective, and portable.[5]Susceptible to matrix interferences, may lack the selectivity of chromatographic methods.-

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and analysis.

GC-MS Analysis: A Proposed Method

This protocol is adapted from established methods for nitroaromatic compounds and can be optimized for this compound.

1. Sample Preparation: Solid-Phase Microextraction (SPME)

A simple and efficient pre-concentration technique suitable for water samples.[6]

  • Fiber: 85 µm polyacrylate coated fiber.[6]

  • Sample pH: Acidify the sample to pH 2 with hydrochloric acid.[6]

  • Salting Out: Add sodium chloride to saturation to improve extraction efficiency.[6]

  • Extraction: Immerse the fiber in the sample and stir for 30 minutes.[6]

  • Desorption: Transfer the fiber to the GC injector and desorb for 3 minutes at 270°C.[6]

2. GC-MS Parameters

ParameterSetting
Carrier Gas Helium or Hydrogen[7]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 270°C
Oven Program Initial 75°C (hold 2 min), ramp at 9°C/min to 200°C, then at 20°C/min to 280°C (hold 5 min)
MS Source Temperature 230°C
MS Quad Temperature 150°C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)[1]
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a viable alternative to GC-based methods.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Solvent: Dichloromethane or a similar organic solvent.

  • Procedure: Extract the aqueous sample three times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to a small volume. Reconstitute in the mobile phase.

2. HPLC-UV Parameters

ParameterSetting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in the GC-MS workflow and a comparison of the analytical approaches.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidification Acidify to pH 2 Sample->Acidification Salting Add NaCl Acidification->Salting SPME SPME (30 min) Salting->SPME Desorption Thermal Desorption (270°C) SPME->Desorption Separation GC Separation Desorption->Separation Ionization Ionization (EI/NCI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound by SPME-GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_electro Electrochemical GCMS_Adv High Selectivity Structural Info GCMS_Disadv Thermal Lability Issues HPLC_Adv Wide Applicability Non-destructive HPLC_Disadv Lower Selectivity LCMSMS_Adv High Sensitivity Complex Matrices LCMSMS_Disadv High Cost Electro_Adv Rapid & Portable Electro_Disadv Matrix Interference Analyte This compound Analyte->GCMS_Adv Analyte->HPLC_Adv Analyte->LCMSMS_Adv Analyte->Electro_Adv

Caption: Comparison of analytical methods for this compound quantification.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2,4-Dinitrophenyl Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of haptens is paramount for the development of specific and reliable immunoassays and therapeutics. This guide provides an objective comparison of the principles governing the cross-reactivity of the 2,4-dinitrophenyl (DNP) group, the core structure of 2,4-Dinitroiodobenzene (DNIB), and outlines the experimental frameworks for its assessment.

The DNP group is a widely utilized hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein.[1] This property has led to its extensive use in the production of antibodies for a variety of research and diagnostic applications.[1][2] However, the potential for cross-reactivity, where antibodies raised against one hapten recognize and bind to other structurally similar molecules, can be a significant challenge, leading to false-positive results and reduced assay specificity.[3]

Principles of DNP Cross-Reactivity

Studies have shown that the immune response to haptens like DNP can be highly specific. Early in an immune response, the antibodies produced tend to be highly discriminating.[4][5] However, with prolonged or repeated exposure, the specificity may decrease, leading to greater cross-reactivity with structurally related haptens such as the 2,4,6-trinitrophenyl (TNP) group.[4][5]

The degree of cross-reactivity is not solely an intrinsic property of the antibody but is also influenced by the format of the immunoassay.[6] Factors such as the concentration of antibodies and the labeled hapten can significantly alter the observed cross-reactivity.[6] For instance, immunoassays conducted at lower concentrations of antibodies and competing antigens tend to exhibit lower cross-reactivity and are therefore more specific.[6]

Comparative Data on DNP and Related Haptens

Hapten/CompoundAntibody Raised AgainstIC50 (nM)Cross-Reactivity (%)
2,4-Dinitrophenyl-lysine Anti-DNP 10 100
2,4,6-Trinitrophenyl-lysineAnti-DNP5020
This compoundAnti-DNP1567
2,4-DinitrochlorobenzeneAnti-DNP2540
2,4-DinitrofluorobenzeneAnti-DNP3033
2,4,6-Trinitrophenyl-lysine Anti-TNP 8 100
2,4-Dinitrophenyl-lysineAnti-TNP4020

Note: The data in this table is illustrative and intended to demonstrate the format of cross-reactivity results. IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.

Experimental Protocols

The assessment of cross-reactivity is crucial for the validation of any hapten-based immunoassay. The most common method for determining cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: Microplate wells are coated with a conjugate of the target hapten (e.g., DNP) and a carrier protein (e.g., ovalbumin).

  • Blocking: Any remaining protein-binding sites on the wells are blocked using a solution such as bovine serum albumin (BSA).

  • Competition: A constant concentration of the primary antibody (e.g., anti-DNP) is mixed with varying concentrations of the target hapten or potential cross-reactants. This mixture is then added to the coated wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the hapten in solution or the hapten-protein conjugate on the plate.

  • Washing: The plate is washed to remove any unbound antibodies and reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, which produces a measurable signal (e.g., color change).

  • Data Analysis: The signal is measured, and the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100.[7]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the signaling pathway for hapten-induced immune response.

experimental_workflow cluster_preparation Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Hapten Hapten (e.g., DNIB) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Antibody Antibody Production & Purification Immunization->Antibody ELISA Competitive ELISA Antibody->ELISA IC50 IC50 Determination ELISA->IC50 CrossReactants Test Cross-Reactants CrossReactants->ELISA CR_Calc Cross-Reactivity Calculation IC50->CR_Calc

Caption: Workflow for Hapten Cross-Reactivity Studies.

signaling_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Antibody Production HaptenCarrier Hapten-Carrier Conjugate APC Antigen Presenting Cell (e.g., Macrophage) HaptenCarrier->APC Phagocytosis BCR B-Cell Receptor HaptenCarrier->BCR Binding MHCII MHC Class II APC->MHCII Processing & Presentation TCR T-Cell Receptor MHCII->TCR Recognition ThCell Helper T-Cell TCR->ThCell Activation Cytokines Cytokine Release (e.g., IL-4, IL-5) ThCell->Cytokines BCell B-Cell ThCell->BCell Co-stimulation via CD40L & Cytokines BCR->BCell PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Antibody Production PlasmaCell->Antibodies

Caption: Hapten-Induced Immune Response Pathway.

References

A Mechanistic Showdown: Unraveling the Impact of Leaving Groups on SNAr Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of Nucleophilic Aromatic Substitution (SNAr) reactions is paramount for the efficient synthesis of complex aromatic compounds. A critical factor governing the facility of these reactions is the nature of the leaving group. This guide provides an objective, data-driven comparison of the performance of various leaving groups in SNAr reactions, supported by experimental evidence and detailed protocols.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The second, faster step is the expulsion of the leaving group to restore aromaticity. This mechanism leads to a counterintuitive trend in leaving group ability compared to SN2 reactions.

The "Element Effect": A Surprising Order of Reactivity

In SNAr reactions, the reactivity of halogen leaving groups follows the order: F > Cl ≈ Br > I.[1] This is the reverse of the trend observed in aliphatic nucleophilic substitutions (SN2), where iodide is the best leaving group. The reason for this "element effect" lies in the rate-determining first step.[2][3] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1][3] This electrostatic attraction between the nucleophile and the carbon atom lowers the activation energy of the first step, accelerating the overall reaction rate.[2] While the C-F bond is the strongest among the halogens, its cleavage occurs in the fast, non-rate-determining second step, and therefore does not significantly impact the overall kinetics.[4]

The general mechanism of the SNAr reaction is illustrated below:

Figure 1. Generalized mechanism of the SNAr reaction.

Quantitative Comparison of Leaving Group Performance

The profound impact of the leaving group on the rate of SNAr reactions is quantitatively demonstrated by the kinetic data for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. The experimental results clearly show the superior performance of fluoride as a leaving group.

Leaving Group (L) in 1-L-2,4-dinitrobenzeneOverall Rate Constant (k) at 20°C (M⁻¹s⁻¹)Relative RateΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol/K)
Fluoro3.50161316.65.3-37.7
Nitro1.0046117.35.9-38.4
Chloro0.009704.520.08.6-38.4
Bromo0.009284.320.08.9-37.3
Iodo0.00217120.99.7-37.6

Table 1. Kinetic parameters for the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.[2]

The data in Table 1 unequivocally demonstrates that the fluoro-substituted substrate reacts over 1600 times faster than the iodo-substituted analogue.[2] The differences in reaction rates are primarily governed by the activation enthalpies (ΔH‡), with the large negative activation entropies (ΔS‡) being nearly constant across the series. This is consistent with the two-step addition-elimination mechanism where the addition step is rate-determining.[2]

Experimental Protocols

The following is a representative experimental protocol for determining the kinetics of SNAr reactions, based on the study of 1-substituted-2,4-dinitrobenzenes with piperidine.

Materials and Instrumentation:

  • 1-fluoro-2,4-dinitrobenzene (FDNB), 1-chloro-2,4-dinitrobenzene (CDNB), 1-bromo-2,4-dinitrobenzene (BDNB), and 1-iodo-2,4-dinitrobenzene (IDNB) of high purity (≥99%).

  • Piperidine of high purity (≥99%).

  • Methanol (spectrophotometric grade).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Stopped-flow apparatus (for fast reactions).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Procedure for Kinetic Measurements:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (e.g., 0.01 M FDNB) in methanol.

    • Prepare a series of piperidine solutions of varying concentrations in methanol.

  • Kinetic Runs:

    • The reactions are monitored spectrophotometrically by following the formation of the product, N-(2,4-dinitrophenyl)piperidine, which has a distinct UV-Vis absorbance.

    • For each kinetic run, a solution of the aryl halide is mixed with a piperidine solution in a quartz cuvette.

    • To ensure pseudo-first-order kinetics, the concentration of piperidine is maintained in large excess (at least 10-fold) over the concentration of the aryl halide.

    • The cuvette is placed in the temperature-controlled cell holder of the UV-Vis spectrophotometer, and the absorbance at the wavelength of maximum absorbance (λmax) of the product is recorded as a function of time.

    • For very fast reactions, such as with FDNB, a stopped-flow apparatus is used to enable rapid mixing and data acquisition.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k) is then calculated by plotting kobs against the concentration of piperidine. The slope of this plot gives the value of k.

    • Activation parameters (ΔH‡ and ΔS‡) are determined by measuring the second-order rate constants at different temperatures and constructing an Eyring plot (ln(k/T) vs. 1/T).

The logical workflow for a typical kinetic experiment is depicted below:

Experimental_Workflow A Prepare Stock Solutions (Aryl Halide & Nucleophile) C Mix Reactants in Cuvette (Pseudo-first-order conditions) A->C B Set up Spectrophotometer (Wavelength, Temperature) B->C D Record Absorbance vs. Time C->D E Determine Pseudo-first-order Rate Constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Calculate Second-order Rate Constant (k) F->G H Repeat at Different Temperatures G->H I Construct Eyring Plot H->I J Determine Activation Parameters (ΔH‡, ΔS‡) I->J

Figure 2. Workflow for kinetic analysis of SNAr reactions.

Conclusion

The experimental data conclusively demonstrates that in SNAr reactions, the leaving group has a profound and non-intuitive effect on the reaction rate. The high electronegativity of fluorine makes it a surprisingly excellent leaving group by accelerating the rate-determining nucleophilic addition step. This understanding is crucial for the rational design of synthetic routes for a wide range of aromatic compounds in pharmaceutical and materials science research. By carefully selecting the leaving group, researchers can significantly enhance the efficiency and yield of SNAr reactions.

References

Performance Showdown: 2,4-Dinitroiodobenzene (DNIB) in Derivatization Compared to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of molecules bearing thiol or primary and secondary amine functionalities, derivatization is a critical step to enhance detectability and chromatographic performance. Among the array of available reagents, 2,4-Dinitrohalobenzenes have long been a staple. This guide provides an objective comparison of the performance of 2,4-Dinitroiodobenzene (DNIB) against its more common analogue, 2,4-Dinitrofluorobenzene (DNFB), with a focus on their application in derivatizing thiols for High-Performance Liquid Chromatography (HPLC) analysis.

The Underpinnings of Reactivity: A Comparative Overview

The utility of 2,4-Dinitrohalobenzenes as derivatizing agents lies in the susceptibility of the carbon atom attached to the halogen to nucleophilic aromatic substitution. The two nitro groups strongly withdraw electrons from the benzene ring, facilitating the attack by nucleophiles such as the sulfhydryl group of a thiol or the amino group of an amino acid. The reactivity of these reagents is primarily governed by the nature of the halogen leaving group.

The established order of reactivity for nucleophilic aromatic substitution in this class of compounds is:

Fluorine > Chlorine > Bromine > Iodine

This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. Consequently, 2,4-Dinitrofluorobenzene (DNFB), often referred to as Sanger's reagent, is the most reactive among these analogs.[1] In contrast, this compound (DNIB) is the least reactive. This fundamental difference in reactivity has significant implications for their performance in derivatization reactions, influencing reaction kinetics, required experimental conditions, and potentially the stability of the resulting derivatives.

A study on the skin sensitization potential of dinitrohalobenzenes, which is linked to their reactivity with proteins, corroborates this reactivity trend, demonstrating that the biological response correlates with the chemical reactivity of the halogen.

Quantitative Performance Metrics: A Head-to-Head Comparison

While direct, comprehensive comparative studies detailing the analytical performance of DNIB for thiol derivatization are scarce in the literature, we can extrapolate its expected performance based on its chemical properties and the extensive data available for the highly reactive DNFB. The following tables summarize the performance characteristics for the derivatization of the model thiol, cysteine, for HPLC-UV analysis.

Performance Metric 2,4-Dinitrofluorobenzene (DNFB) This compound (DNIB) (Projected) Key Considerations
Reaction Rate FastSlowDNFB's high reactivity allows for rapid derivatization at or near room temperature. DNIB's lower reactivity necessitates more forcing conditions (higher temperature, longer reaction time) to achieve complete derivatization.
Derivative Stability GoodPotentially HigherWhile DNP-derivatives are generally stable, the C-S bond formed is the same in both cases. The primary difference in stability would relate to the potential for the reverse reaction, which is less likely for both under typical HPLC conditions.
Detection Sensitivity HighComparableThe chromophore responsible for UV absorption is the dinitrophenyl group, which is identical for both derivatives. Therefore, the molar absorptivity and, consequently, the theoretical detection sensitivity should be very similar.
Selectivity Reacts with thiols, primary and secondary amines, and phenols.Reacts with the same functional groups, but may exhibit slightly higher selectivity for stronger nucleophiles due to its lower reactivity.The choice of reagent may be influenced by the complexity of the sample matrix and the presence of other nucleophilic functional groups.

Table 1: Comparative Performance of DNFB and DNIB in Thiol Derivatization

Analyte Derivatizing Agent Linear Range (µg/mL) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
AcetylcysteineDNFB4-12Not ReportedNot Reported[2]
CaptoprilDNFB2.4-16.8Not ReportedNot Reported[2]
Cysteine4-fluoro-7-nitrobenzofurazan (NBD-F)0-125 µMEstimated from S/N of lowest calibration pointNot Reported[3]

Table 2: Reported Performance Data for Thiol Derivatization using DNFB and a Similar Fluorinated Reagent (Note: Direct LOD/LOQ data for DNFB derivatization of cysteine for HPLC was not readily available in the searched literature. Data for a similar fluorinated reagent, NBD-F, is provided for context.)

Experimental Protocols: A Closer Look at the Methodologies

The derivatization of thiols with dinitrohalobenzenes is typically carried out under alkaline conditions to facilitate the deprotonation of the sulfhydryl group to the more nucleophilic thiolate anion.

General Derivatization Protocol for Thiols with DNFB

This protocol is based on established methods for the derivatization of thiols using DNFB.[2]

  • Sample Preparation: A stock solution of the thiol-containing analyte is prepared in a suitable solvent, such as methanol.

  • Reaction Mixture: In a volumetric flask, an aliquot of the analyte stock solution is mixed with a borate buffer solution (e.g., 0.05 M, pH ~8-9).

  • Reagent Addition: A freshly prepared solution of DNFB in methanol (e.g., 0.5% w/v) is added to the reaction mixture. The solution should be protected from light.

  • Reaction Conditions: The reaction mixture is typically heated in a water bath. Optimal temperature and time can vary depending on the analyte, but a common starting point is 60°C for 30-60 minutes.

  • Reaction Quenching: After cooling to room temperature, the reaction can be stopped by acidification, which also converts excess DNFB to the less UV-active 2,4-dinitrophenol.

  • Analysis: The resulting solution containing the DNP-thiol derivative is then analyzed by reversed-phase HPLC with UV detection (typically around 360 nm).

Projected Protocol for Thiol Derivatization with DNIB

Based on the lower reactivity of DNIB, the following modifications to the DNFB protocol would likely be necessary to achieve complete derivatization:

  • Increased Temperature: The reaction temperature may need to be elevated (e.g., 70-80°C).

  • Extended Reaction Time: The incubation time will likely need to be significantly longer (e.g., 90-120 minutes or more).

  • Optimization of pH: A slightly higher pH might be required to increase the concentration of the thiolate anion, though this must be balanced with the stability of the analyte and the reagent.

Visualization of Workflows and Logic

The following diagrams illustrate the derivatization workflow and the comparative logic between DNFB and DNIB.

Derivatization_Workflow cluster_prep Preparation Analyte Analyte Solution (e.g., Cysteine) Reaction Reaction Mixture Analyte->Reaction Buffer Borate Buffer (pH 8-9) Buffer->Reaction Reagent Derivatizing Reagent (DNIB or DNFB) Reagent->Reaction Heating Heating (Temp & Time) Reaction->Heating Incubate Cooling Cooling Heating->Cooling Quenching Reaction Quenching (Acidification) Cooling->Quenching DNP_Derivative DNP-Thiol Derivative Quenching->DNP_Derivative Forms HPLC HPLC-UV Analysis (~360 nm) DNP_Derivative->HPLC Inject

Caption: General experimental workflow for the derivatization of thiols.

Comparison_Logic Start Choice of Derivatizing Agent for Thiol Analysis Reactivity Primary Consideration: Reactivity (F > Cl > Br > I) Start->Reactivity DNFB 2,4-Dinitrofluorobenzene (DNFB) Reactivity->DNFB High Reactivity DNIB This compound (DNIB) Reactivity->DNIB Low Reactivity DNFB_Pros Pros: - Fast Reaction - Milder Conditions - Well-established DNFB->DNFB_Pros DNFB_Cons Cons: - High reactivity may lead  to non-specific reactions DNFB->DNFB_Cons DNIB_Pros Pros: - Potentially higher selectivity  for strong nucleophiles DNIB->DNIB_Pros DNIB_Cons Cons: - Slow Reaction - Requires harsher conditions  (higher temp, longer time) DNIB->DNIB_Cons Conclusion Conclusion: DNFB is generally preferred for speed and efficiency. DNIB might be considered for complex matrices where selectivity is a primary concern. DNFB_Pros->Conclusion DNFB_Cons->Conclusion DNIB_Pros->Conclusion DNIB_Cons->Conclusion

Caption: Logical comparison of DNFB and DNIB for derivatization.

Concluding Remarks

In the performance evaluation of this compound as a derivatizing agent for thiols and amines, its lower reactivity compared to analogues like DNFB is the most critical factor. While this reduced reactivity necessitates more stringent reaction conditions, it may offer an advantage in terms of selectivity in complex sample matrices.

For most routine applications, 2,4-Dinitrofluorobenzene (DNFB) remains the superior choice due to its rapid reaction kinetics and the wealth of established protocols. However, for specific research applications where high reactivity could lead to undesirable side reactions with other sample components, the less reactive This compound (DNIB) could be a viable, albeit more time-consuming, alternative.

Researchers considering the use of DNIB should be prepared to undertake significant methods development and optimization to ensure complete derivatization and accurate quantification. The choice between these reagents ultimately depends on the specific analytical challenge, balancing the need for speed and efficiency against the potential benefits of enhanced selectivity.

References

Safety Operating Guide

Proper Disposal of 2,4-Dinitroiodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,4-Dinitroiodobenzene is a hazardous chemical that requires careful handling and disposal. This guide provides essential information based on available safety data. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

This compound presents significant health and environmental risks. It is classified as a substance that can cause skin irritation and may trigger an allergic skin reaction.[1] Like many nitroaromatic compounds, it is toxic and poses a threat to aquatic life with long-lasting effects.[2][3] Furthermore, related dinitrophenol compounds are known to be highly explosive when dry, necessitating extreme caution.[4][5] Proper disposal is not merely a procedural step but a critical safety and environmental protection measure.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these measures is crucial to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended. Change gloves immediately if contact with the substance occurs.[4]

  • Eye Protection: Use chemical safety splash goggles.[4]

  • Skin and Body Protection: A fastened lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4][6]

Hazard Summary Table

The following table summarizes the key hazard classifications for this compound and its closely related analogue, 1-Chloro-2,4-dinitrobenzene, for which more extensive data is available.

Hazard ClassificationDescriptionSource
Acute Dermal Toxicity Fatal in contact with skin.[2]
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[1][2]
Serious Eye Damage Causes serious eye damage/irritation.[1][2]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled through a licensed hazardous waste management service.[6] Never attempt to dispose of this chemical down the drain or in regular trash.[7][8]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • This waste must be segregated as a halogenated organic hazardous waste. Do not mix it with other waste categories like non-halogenated solvents or aqueous waste unless explicitly permitted by your institution's waste management plan.[8]

2. Containerization:

  • Select a robust, leak-proof, and chemically compatible container for the waste. Often, the original container is suitable.[9]

  • The container must be kept tightly sealed at all times, except when adding waste.[8][9]

  • For any contaminated solid waste (gloves, paper towels, etc.), double-bag the items in clearly marked hazardous waste bags and place them in a designated solid waste container.[10]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[9]

  • The label must include the full chemical name: "this compound".

  • If it is a mixed waste, list all components and their approximate percentages.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[8]

  • Store away from incompatible materials, particularly oxidizing agents.[6]

5. Arranging for Disposal:

  • Once the container is full (do not overfill; leave at least 25% headspace for liquids) or when the waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal coordinator.[9][11]

  • Follow their specific procedures for scheduling a waste pickup.

Experimental Protocols Referenced

This guidance is based on standard hazardous waste management protocols and information synthesized from safety data sheets. No experimental protocols for the chemical treatment or neutralization of this compound are recommended for on-site laboratory execution due to the significant hazards involved. The standard and safest protocol is collection and disposal by a certified professional service.

Emergency Procedures: Spills and Exposure
  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant, contact your institution's emergency response team.

    • If trained and safe to do so for a minor spill, wear full PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed, labeled hazardous waste container.[2]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek urgent medical attention.[4][6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[4] Seek urgent medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek urgent medical attention.

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal A Identify Waste (Solid & Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate as Halogenated Organic Waste B->C D Use Labeled, Sealed, Compatible Container C->D Containment E Store in Designated Secondary Containment Area D->E Safe Storage F Contact EHS for Pickup by Licensed Disposal Service E->F Final Disposal

References

Safe Handling and Disposal of 2,4-Dinitroiodobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,4-Dinitroiodobenzene. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Summary

This compound is a hazardous chemical that requires careful handling. The primary risks associated with this compound are skin and eye irritation, and it may cause an allergic skin reaction. All personnel must be fully aware of these hazards before commencing any work.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.
Eye Irritation Causes serious eye irritation.
Skin Sensitization May cause an allergic skin reaction.
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Fatal in contact with skin.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This equipment should be donned before entering the designated work area and removed before exiting.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness (e.g., 11 mil or greater) and are regularly inspected for signs of degradation or puncture.[3][4][5][6]
Eye Protection Safety goggles or face shieldMust provide a complete seal around the eyes to protect from dust and splashes. A face shield should be used when there is a significant risk of splashing.
Respiratory Protection Air-purifying respiratorFor handling small quantities in a well-ventilated area, a half-mask respirator with N95, R95, or P95 filters is recommended. For larger quantities or in situations where dust levels may be higher, a full-facepiece respirator with N100, R100, or P100 filters, or a powered, air-purifying respirator (PAPR) should be used.[7][8][9]
Body Protection Laboratory coat or coverallsA lab coat should be worn at a minimum. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh this compound prep_area->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Work Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required personal protective equipment as specified in the table above.

    • Prepare a designated work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[10]

  • Handling:

    • Carefully weigh the required amount of this compound. Use a weigh boat to prevent spillage.[10]

    • Transfer the powder to the reaction vessel using a spatula or other appropriate tool. Avoid creating dust.

    • Conduct the experiment, ensuring that all operations are performed within the fume hood.

  • Cleanup:

    • Decontaminate all work surfaces using a wet cleaning method. A mild detergent and water solution is generally effective.[10][11][12]

    • Segregate all waste materials (solid and liquid) into clearly labeled, sealed containers for hazardous waste disposal.

    • Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container storage_area Store in Designated Hazardous Waste Area collect_solid->storage_area collect_liquid Collect Liquid Waste in Labeled Container collect_liquid->storage_area collect_ppe Collect Contaminated PPE collect_ppe->storage_area disposal_pickup Arrange for Licensed Hazardous Waste Pickup storage_area->disposal_pickup disposal_incineration High-Temperature Incineration disposal_pickup->disposal_incineration

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including residual this compound, contaminated weigh boats, and bench paper, in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, sealed, and chemically compatible container.

    • Contaminated PPE: Place all used disposable gloves, lab coats, and other contaminated items in a designated, labeled hazardous waste bag or container.

  • Temporary Storage:

    • Store all waste containers in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of all hazardous waste by a licensed environmental disposal company.

    • The recommended method for the disposal of dinitroaromatic compounds is high-temperature incineration.[13]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a minor spill, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2][14][15][16][17] Gently sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a detergent and water solution. For a major spill, evacuate the area immediately and contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.